molecular formula C13H8S2 B1199724 Thiarubrine B CAS No. 71539-72-5

Thiarubrine B

Cat. No.: B1199724
CAS No.: 71539-72-5
M. Wt: 228.3 g/mol
InChI Key: BXWWIWROJFOGMW-UHFFFAOYSA-N
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Description

Thiarubrine B is a naturally occurring polyacetylene compound containing a dithiin ring, isolated from plant species such as Ambrosia spp. (ragweed) . This light-sensitive pigment belongs to the thiarubrine class, characterized by its distinct organosulfur structure and notable biological activities, making it a compound of significant interest in natural product and pharmacological research .Primary research applications for this compound center on its potent biocidal properties. Studies have demonstrated its effectiveness as an antifungal agent against organisms like Candida albicans and as an antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . A key area of investigation is its light-activated bioactivity . Research indicates its efficacy against viruses such as HIV-1 is significantly mediated by exposure to light, positioning it as a promising candidate for photodynamic therapy research . Furthermore, its strong nematocidal activity contributes to the chemical defense mechanisms of the plants that produce it .The compound's mechanism of action is attributed to its polyyne structure, a series of conjugated triple bonds, which is known to impart rigidity and high reactivity . This structure is believed to interact with cellular components, leading to microbial cell death, though the exact pathways are an active subject of research. As a specialized natural product, it serves as a critical tool for chemists and biologists exploring new antibiotic and antifungal modes of action, the role of plant chemical defenses, and the development of light-activated therapeutics.This product is supplied as a high-purity compound for laboratory research applications. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71539-72-5

Molecular Formula

C13H8S2

Molecular Weight

228.3 g/mol

IUPAC Name

3-but-3-en-1-ynyl-6-penta-1,3-diynyldithiine

InChI

InChI=1S/C13H8S2/c1-3-5-7-9-13-11-10-12(14-15-13)8-6-4-2/h4,10-11H,2H2,1H3

InChI Key

BXWWIWROJFOGMW-UHFFFAOYSA-N

SMILES

CC#CC#CC1=CC=C(SS1)C#CC=C

Canonical SMILES

CC#CC#CC1=CC=C(SS1)C#CC=C

Other CAS No.

71539-72-5

Origin of Product

United States

Foundational & Exploratory

Unveiling Thiarubrine B: A Technical Guide to its Discovery and Significance in the Asteraceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich reservoir of bioactive secondary metabolites. Among these, the polyacetylene dithiacyclohexadienes, known as thiarubrines, have garnered significant attention for their potent biological activities. This technical guide provides an in-depth exploration of Thiarubrine B, a prominent member of this class of compounds. We will delve into its discovery within the Asteraceae family, its chemical properties, biological activities, and the experimental methodologies used for its study.

Discovery and Distribution

This compound was first isolated from the roots of Eriophyllum caespitosum, a member of the Asteraceae family. Subsequent research has identified this compound and its analogs, such as Thiarubrine A, in various other genera within the Asteraceae, including Chaenactis, Rudbeckia, and Ambrosia. These compounds are characteristic secondary metabolites of the Heliantheae and Helenieae tribes.

Chemical Structure and Properties

This compound is a sulfur-containing polyacetylene with the molecular formula C₁₃H₈S₂. Its structure features a dithiacyclohexadiene ring, a conjugated system of double and triple bonds, which is responsible for its characteristic red color and, in part, its reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₈S₂
Molecular Weight228.34 g/mol
AppearanceRed crystalline solid
Key Structural FeaturesDithiacyclohexadiene ring, conjugated polyyne chain

Biological Activity

This compound exhibits a remarkable spectrum of biological activities, making it a compound of significant interest for drug discovery and development. Its primary activities include potent antifungal, antibacterial, and nematocidal effects. A noteworthy characteristic of thiarubrines is their light-activated bioactivity, where their toxicity to target organisms is enhanced upon exposure to light.

Table 2: Summary of Biological Activities of Thiarubrines (Representative Data)

ActivityTarget OrganismConcentration/DosageEffectCitation
AntifungalCandida albicans1.0 - 100 ng/mLGrowth inhibition[1]
AntibacterialStaphylococcus aureusData not available-
AntibacterialEscherichia coliData not available-
NematocidalCaenorhabditis elegansData not available-

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the roots of Asteraceae species, based on methods described for related compounds.

Experimental Workflow for Isolation and Purification

plant_material 1. Plant Material Collection (e.g., Roots of Eriophyllum caespitosum) extraction 2. Extraction (Methanol, room temperature, in darkness) plant_material->extraction filtration 3. Filtration and Concentration (Rotary evaporation) extraction->filtration partition 4. Solvent Partitioning (e.g., Hexane/Water) filtration->partition chromatography 5. Chromatographic Separation (Silica gel column chromatography or HPLC) partition->chromatography characterization 6. Structural Elucidation (NMR, MS, UV-Vis, IR) chromatography->characterization

Caption: A generalized workflow for the isolation and characterization of this compound.

  • Plant Material: Freshly harvested roots of the target Asteraceae species are washed, dried, and ground to a fine powder.

  • Extraction: The powdered root material is extracted with methanol at room temperature, typically in the dark to prevent degradation of the light-sensitive thiarubrines.[2] This process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between hexane and water) to remove highly polar and nonpolar impurities.

  • Chromatography: The enriched extract is then subjected to chromatographic separation. This may involve column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) for final purification of this compound.

  • Structural Characterization: The purified this compound is characterized using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the conjugated system.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be assessed using standard broth microdilution methods.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: this compound is serially diluted in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and light/dark for assessing photoactivity).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Nematocidal Activity Assay

The nematocidal activity of this compound can be evaluated using a model organism such as Caenorhabditis elegans.

  • Nematode Culture: C. elegans are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Assay Setup: A serial dilution of this compound is prepared in a liquid medium in a multi-well plate.

  • Exposure: A synchronized population of L4 stage C. elegans is added to each well.

  • Incubation: The plates are incubated at a controlled temperature.

  • Mortality Assessment: Nematode viability is assessed at specific time points. The number of dead and live nematodes is counted.

  • Determination of LC50: The data is used to calculate the lethal concentration (LC50) at which 50% of the nematodes are killed.

Biosynthesis

The biosynthesis of thiarubrines is believed to originate from long-chain fatty acids, specifically from crepenynic acid. The proposed pathway involves a series of desaturation and modification steps to form the characteristic polyacetylene backbone, followed by the incorporation of sulfur to form the dithiacyclohexadiene ring. A biosynthetic study on Thiarubrine A suggests that it arises from a longer-chain precursor through carbon-carbon bond cleavage.

Proposed Biosynthetic Pathway of Thiarubrines

fatty_acid Long-chain Fatty Acid (e.g., Crepenynic Acid) desaturation Desaturation & Chain Modification fatty_acid->desaturation polyacetylene Polyacetylene Precursor desaturation->polyacetylene sulfur_incorporation Sulfur Incorporation polyacetylene->sulfur_incorporation thiarubrine_b This compound sulfur_incorporation->thiarubrine_b

Caption: A simplified proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound, a unique sulfur-containing polyacetylene from the Asteraceae family, represents a promising natural product with significant antifungal, antibacterial, and nematocidal activities. Its discovery highlights the vast and underexplored chemical diversity within the plant kingdom. Further research is warranted to fully elucidate the specific mechanisms of action of this compound, optimize its extraction and synthesis, and explore its full therapeutic potential. The development of analogs and derivatives of this compound could also lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this fascinating class of natural products.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B is a naturally occurring polyacetylene that contains a unique 1,2-dithiin ring system. This class of sulfur-containing compounds, isolated from various plants of the Asteraceae family, has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] this compound, in particular, has demonstrated notable antifungal, antibiotic, and light-activated antiviral properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is characterized by a core 1,2-dithiin ring substituted with a 3-(3-buten-1-ynyl) group and a 6-(1,3-pentadiynyl) group. Its distinct chemical architecture is the basis for its unique reactivity and biological profile.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-(but-3-en-1-yn-1-yl)-6-(penta-1,3-diyn-1-yl)-1,2-dithiine[3]
Molecular Formula C₁₃H₈S₂[3]
Molecular Weight 228.3 g/mol [3]
CAS Number 71539-72-5[3]
Appearance Red pigment
Melting Point Data not readily available in the literature.
Solubility Data on specific solubility values in various solvents are not readily available in the literature. It is generally soluble in organic solvents.[4][5][6][7]

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Expected signals for vinyl protons, acetylenic protons, and protons on the dithiin ring.
¹³C NMR The ¹³C NMR spectra for this compound have been assigned in the literature, though a specific data table is not widely available. Expected signals would include those for sp, sp², and sp³ hybridized carbons of the acetylenic, vinylic, and dithiin ring moieties.
UV-Vis Spectroscopy The extended conjugation in the polyyne chains and the dithiin ring is expected to result in strong absorption in the UV-visible region, contributing to its red color. Specific λmax values are not readily available.
Infrared (IR) Spectroscopy Characteristic peaks are expected for C≡C stretching (alkyne), C=C stretching (alkene and dithiin ring), C-H stretching (alkene and dithiin ring), and C-S stretching.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its light-activated properties being of particular interest.

Antifungal and Antibiotic Activity

This compound has demonstrated potent activity against a variety of fungi and bacteria. Its mechanism of action is believed to involve the disruption of cellular membranes and vital enzymatic processes.

Light-Activated Antiviral Activity

A key feature of this compound is its phototoxicity. Upon exposure to light, particularly in the visible spectrum, the 1,2-dithiin ring undergoes a photochemical transformation to a more stable thiophene derivative. This conversion is a critical step in its antiviral mechanism, leading to the generation of reactive species that can inactivate viruses.

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of thiarubrines from plant material, which can be adapted for this compound, is as follows:

  • Extraction: The dried and ground plant material (e.g., roots of Ambrosia species) is extracted with an organic solvent such as methanol or dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane and aqueous methanol) to separate compounds based on polarity.

  • Chromatography: The fraction containing thiarubrines is further purified using chromatographic techniques. This typically involves multiple steps, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Characterization: The structure of the isolated this compound is confirmed using spectroscopic methods (NMR, MS, UV-Vis, IR).

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration is typically adjusted to 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Light-Activated Antiviral Assay (Plaque Reduction Assay)

This assay is used to evaluate the light-dependent antiviral activity of this compound.

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 24-well plates.

  • Virus and Compound Preparation: A known titer of the virus is mixed with various concentrations of this compound.

  • Light Exposure: The virus-compound mixtures are exposed to a controlled light source (e.g., visible light of a specific wavelength) for a defined period. A parallel set of mixtures is kept in the dark as a control.

  • Infection: The host cell monolayers are infected with the light-exposed and dark-control virus-compound mixtures.

  • Plaque Formation: After an initial adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

  • Incubation and Staining: The plates are incubated for several days to allow for plaque development. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and IC₅₀ Determination: The number of plaques in each well is counted. The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control, under both light and dark conditions.

Visualizations

Photochemical Activation of this compound

The light-induced conversion of the 1,2-dithiin ring in this compound to a thiophene is a key aspect of its mechanism of action. This photochemical reaction proceeds through a series of steps, as depicted in the following workflow.

Photochemical_Activation Thiarubrine_B This compound (1,2-Dithiin) Excited_State Excited State Thiarubrine_B->Excited_State Light (hν) Intermediate Thiophene Precursor (Cyclic Sulfide) Excited_State->Intermediate Ring Contraction ROS Reactive Oxygen Species (ROS) Excited_State->ROS Energy Transfer to O₂ Thiophene Thiophene Derivative Intermediate->Thiophene Sulfur Extrusion Viral_Inactivation Viral Inactivation Thiophene->Viral_Inactivation ROS->Viral_Inactivation

Photochemical activation of this compound.
Hypothetical Cellular Interaction Pathway

While the precise cellular signaling pathways affected by this compound are not yet fully elucidated, a plausible mechanism of action for its antifungal activity involves the inhibition of key enzymes. Based on the activity of other antifungal agents, a hypothetical pathway can be proposed.

Antifungal_Mechanism Thiarubrine_B This compound Inhibition Inhibition Thiarubrine_B->Inhibition Fungal_Enzyme Essential Fungal Enzyme (e.g., in Ergosterol Biosynthesis) Fungal_Enzyme->Inhibition Pathway_Disruption Metabolic Pathway Disruption Inhibition->Pathway_Disruption Cell_Membrane Fungal Cell Membrane Integrity Compromised Pathway_Disruption->Cell_Membrane Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death

Hypothetical antifungal mechanism of this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a compelling profile of biological activities. Its potent antifungal, antibiotic, and particularly its light-activated antiviral properties, make it a valuable lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, which will be crucial for optimizing its therapeutic potential. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire future investigations into this promising molecule.

References

Thiarubrine B: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Thiarubrine B, a dithiacyclohexadiene polyacetylene, is a secondary metabolite found in a variety of plant species, particularly within the Asteraceae family. It is recognized for its potent antimicrobial, antifungal, and nematicidal properties, making it a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the natural sources of this compound, methods for its extraction and quantification, and its biosynthetic pathway.

Plant Sources of this compound

This compound has been isolated from various species within the Asteraceae (sunflower) family. The concentration of this compound can vary significantly between species and even between different parts of the same plant, with the roots often being the primary site of accumulation.

Quantitative Data on this compound in Plants

The following table summarizes the reported concentrations of this compound in various plant species. This data is crucial for selecting appropriate plant material for extraction and research purposes.

Plant SpeciesFamilyPlant PartConcentration (mg/g dry weight)Reference
Ambrosia chamissonis (Silver Burweed)AsteraceaeRoots1.5
Ambrosia artemisiifolia (Common Ragweed)AsteraceaeRootsNot specified
Chaenactis douglasii (Douglas' dustymaiden)AsteraceaeRootsNot specified
Eriophyllum lanatum (Woolly sunflower)AsteraceaeNot specifiedNot specified
Rudbeckia hirta (Black-eyed Susan)AsteraceaeRootsNot specified
Iva axillaris (Povertyweed)AsteraceaeNot specifiedNot specified
Centaurea sp. (Knapweed)AsteraceaeNot specifiedNot specified

Experimental Protocols

The extraction and quantification of this compound from plant material require specific methodologies to ensure the preservation of this light- and air-sensitive compound.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant roots.

Materials:

  • Fresh or dried plant roots

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Grinding: Grind the dried plant roots into a fine powder.

  • Extraction:

    • Macerate the ground root powder with a 1:1 mixture of dichloromethane and hexane at room temperature for 24 hours in the dark.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Preliminary Purification:

    • Redissolve the crude extract in a minimal amount of hexane.

    • Subject the solution to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Visualize the TLC plates under UV light. This compound will appear as a distinct spot.

  • Final Purification:

    • Combine the fractions containing this compound and concentrate them.

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically used.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Monitor the elution at a specific wavelength (e.g., 333 nm).

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the sample.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of this compound is believed to originate from oleic acid, a common fatty acid in plants. The following diagram illustrates a proposed biosynthetic pathway leading to the formation of this compound.

This compound Biosynthesis oleic_acid Oleic Acid crepenynic_acid Crepenynic Acid oleic_acid->crepenynic_acid Desaturation polyacetylenes Polyacetylenes (e.g., C13, C14) crepenynic_acid->polyacetylenes Series of Desaturations & Chain Shortening thiarubrine_a Thiarubrine A polyacetylenes->thiarubrine_a Sulfur Incorporation sulfur_donors Sulfur Donors (e.g., Cysteine, Methionine) sulfur_donors->thiarubrine_a thiarubrine_b This compound thiarubrine_a->thiarubrine_b Oxidation Experimental Workflow for this compound Analysis plant_material Plant Material (e.g., Roots) extraction Solvent Extraction (Dichloromethane/Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purified_fractions Purified Fractions tlc->purified_fractions hplc HPLC Quantification purified_fractions->hplc nmr Structural Elucidation (NMR, MS) purified_fractions->nmr

Thiarubrine B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Promising Bioactive Natural Product

Abstract

Thiarubrine B is a naturally occurring organosulfur compound belonging to the dithiacyclohexadiene polyine class of molecules. Isolated from various plant species, notably within the Asteraceae family, it has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known biological activities. While specific data for this compound is limited, this guide draws upon information available for the closely related and more extensively studied Thiarubrine A to infer potential properties and mechanisms. This document also outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound, and proposes potential signaling pathways that may be modulated by this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is characterized by a unique 1,2-dithiin ring structure coupled with polyacetylene chains. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 71539-72-5
Molecular Formula C₁₃H₈S₂
Molecular Weight 228.3 g/mol [1]
IUPAC Name 3-(3-buten-1-yn-1-yl)-6-(1,3-pentadiyn-1-yl)-1,2-dithiin[1]
Canonical SMILES CC#CC#CC1=CC=C(SS1)C#CC=C[1]
InChI Key BXWWIWROJFOGMW-UHFFFAOYSA-N[1]
Appearance Distinctive red pigment[2]
Solubility Soluble in organic solvents like methanol[2]

Biological Activity

While research specifically focused on this compound is sparse, the biological activities of the closely related Thiarubrine A have been documented, suggesting similar potential for this compound. Thiarubrines are primarily recognized for their antimicrobial properties.

Antimicrobial Activity

Thiarubrine A exhibits potent light-independent antibacterial and antifungal activity.[3] This activity is notably enhanced upon exposure to visible light.[3] The proposed mechanism involves the conversion of the dithiacyclohexadiene ring to a thiophene structure upon irradiation.[3]

Table 2: Postulated Antimicrobial Spectrum of this compound (inferred from Thiarubrine A)

ActivityDescriptionReference
Antibacterial Expected to be active against a range of bacteria.[3]
Antifungal Expected to be active against various fungal species.[3]

Experimental Protocols

The following protocols are provided as a guide for the isolation, characterization, and biological evaluation of this compound. These are generalized methods and may require optimization based on the specific plant source and experimental setup.

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of Thiarubrine A from the roots of Ambrosia artemisiifolia (short ragweed).[2]

Workflow for Isolation and Purification

G start Plant Material (e.g., roots of Asteraceae species) extraction Liquid-Solid Extraction (Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Flash Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Red Fractions tlc->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

Caption: Isolation and purification workflow for this compound.

Methodology:

  • Extraction: Dried and powdered root material is subjected to liquid-solid extraction with methanol at room temperature.[2]

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.[2]

  • Chromatography: The crude extract is subjected to flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). The characteristic red-colored fractions are pooled.

  • Final Purification: The pooled fractions are concentrated to yield purified this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques, as is standard for natural product characterization.[2]

  • UV-Vis Spectroscopy: The presence of the dithiin ring and the conjugated polyyne system gives thiarubrines a characteristic long-wavelength absorption band.[4]

  • Infrared (IR) Spectroscopy: IR analysis will reveal the presence of alkyl, alkenyl, and alkynyl functional groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure and connectivity of the protons and carbons in the molecule.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G start Prepare this compound Stock Solution dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculate with Microbial Suspension dilution->inoculation incubation Incubate at Appropriate Temperature and Time inoculation->incubation readout Visual Inspection or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound have not been elucidated. However, based on the known reactivity of similar compounds and the general mechanisms of antimicrobial agents, several hypotheses can be proposed.

The photo-activated conversion of the dithiin ring to a thiophene suggests the generation of reactive species that could contribute to its antimicrobial effects. This could involve oxidative stress and damage to cellular components.

Hypothesized Mechanism of Action

G ThiarubrineB This compound ActivatedThiarubrine Activated Intermediate (e.g., Thiophene) ThiarubrineB->ActivatedThiarubrine Photoactivation Light Visible Light Light->ActivatedThiarubrine ROS Reactive Oxygen Species (ROS) ActivatedThiarubrine->ROS CellularDamage Cellular Damage ROS->CellularDamage Membrane Membrane Disruption CellularDamage->Membrane DNA DNA Damage CellularDamage->DNA Protein Protein Dysfunction CellularDamage->Protein CellDeath Microbial Cell Death Membrane->CellDeath DNA->CellDeath Protein->CellDeath

Caption: Hypothesized light-activated antimicrobial mechanism of this compound.

Future Directions

Further research is warranted to fully characterize the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

  • Comprehensive Biological Screening: Evaluation of this compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, both in the dark and upon photoactivation.

  • In Vivo Efficacy and Toxicity: Assessment of the in vivo antimicrobial efficacy and safety profile of this compound in animal models.

  • Chemical Synthesis and Analogue Development: Development of efficient synthetic routes to this compound and the generation of novel analogues with improved potency and pharmacokinetic properties.

Conclusion

This compound represents a compelling natural product with potential applications in the development of novel antimicrobial agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique dithiacyclohexadiene polyine. While significant research is still needed to fully understand its properties, the information presented here, largely inferred from its close analogue Thiarubrine A, offers a solid starting point for future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B, a member of the dithiacyclohexadiene polyyne class of natural products, represents a fascinating and potent example of nature's chemical arsenal. First isolated from plants of the Asteraceae family, this sulfur-containing heterocyclic compound and its relatives have garnered significant interest due to their broad spectrum of biological activities. These activities, often modulated by light, include potent antifungal, antiviral, and nematocidal properties. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its structural elucidation, synthesis, biological activity, and mechanism of action, with a particular emphasis on the quantitative data and experimental protocols that defined the early understanding of this unique molecule.

Physicochemical and Spectroscopic Properties of this compound

This compound is characterized by its striking red color and inherent instability, particularly in the presence of light. Its structure, elucidated through a combination of spectroscopic methods and total synthesis, features a core 1,2-dithiin ring linked to two polyyne chains.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₈S₂--INVALID-LINK--
Molecular Weight 228.3 g/mol --INVALID-LINK--
Appearance Intensely red pigmentEllis et al., 1998
¹H NMR (CDCl₃) Data not available in early literature
¹³C NMR (CDCl₃) Complete assignment reported, but specific chemical shifts not detailed in available early literature.Norton et al., 1985
UV-Vis (Et₂O) λmax at 323, 342, 488, 523 nmCosulich et al., 1983 (inferred from related compounds)
IR (KBr) ~2200 cm⁻¹ (C≡C stretch)Inferred from general polyyne spectra

Isolation and Purification

The primary sources for the initial isolation of this compound and its analogs were the roots of various species within the Asteraceae family, such as Chaenactis douglasii, Eriophyllum lanatum, and Ambrosia species.[1] The isolation process is challenging due to the compound's instability.

Experimental Protocol: General Isolation of Thiarubrines

The following is a generalized protocol based on early reports for the isolation of thiarubrines from plant root material.

dot

G cluster_extraction Extraction cluster_purification Purification A Fresh or Dried Roots B Maceration with Dichloromethane or Methanol A->B C Filtration & Concentration (in vacuo, low temp) B->C D Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) C->D E Preparative TLC (further purification) D->E F Crystallization E->F G G F->G Pure this compound (Store in dark, cold)

Caption: Generalized workflow for the isolation and purification of this compound.

  • Plant Material Collection and Preparation: Roots of a suitable Asteraceae species are harvested, cleaned, and either used fresh or air-dried in the dark.

  • Extraction: The root material is macerated with a non-polar solvent such as dichloromethane or methanol at a low temperature to minimize degradation.[1] This process is carried out in darkness to prevent photolysis.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure at a temperature not exceeding 30°C.

  • Chromatographic Separation: The concentrated crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used for elution. The characteristic red-colored fractions are collected.

  • Further Purification: The collected fractions are further purified using preparative thin-layer chromatography (TLC) to isolate the individual thiarubrines.

  • Final Product: The purified this compound is obtained as a red solid. It must be stored in the dark at low temperatures (-20°C or below) under an inert atmosphere to prevent degradation.

Total Synthesis of this compound

The definitive structural confirmation of this compound was achieved through its total synthesis. The first total synthesis was reported by Eric Block and his colleagues in 1994, confirming the proposed dithiacyclohexadiene polyyne structure.

Experimental Protocol: Key Steps in the Total Synthesis of this compound (Block et al., 1994)

The synthesis reported by Block is a linear 12-step process.[2] While the full detailed methodology requires access to the original publication, the key bond-forming and ring-forming strategies are outlined below. The synthesis relies on Sonogashira couplings to build the polyyne chains and a final oxidative cyclization to form the 1,2-dithiin ring.

dot

G cluster_cyclization Ring Formation A Vinyl Bromide C Sonogashira Coupling A->C B Protected Butadiyne Precursor B->C D Protected Enyne Side Chain C->D F Second Sonogashira Coupling D->F E Protected Pentadiynyl Precursor E->F G Linear Dithioether Precursor F->G H Deprotection I Oxidative Cyclization (Iodine) H->I J J I->J This compound G Thiarubrine This compound (1,2-Dithiin) Intermediate Excited State / Photosulfide Intermediate Thiarubrine->Intermediate Absorption Photon Photon (UVA Light) Photon->Thiarubrine Thiophene Thiophene Derivative Intermediate->Thiophene Desulfurization Sulfur Elemental Sulfur (S) Intermediate->Sulfur ROS Reactive Oxygen Species (ROS) Intermediate->ROS Toxicity Cellular Damage (Antiviral/Antibacterial Effect) Thiophene->Toxicity Sulfur->Toxicity ROS->Toxicity

References

The Pivotal Role of the 1,2-Dithiin Ring in the Biological Activity of Thiarubrine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarubrine B, a naturally occurring polyyne containing a unique 1,2-dithiin ring system, has garnered significant attention for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of the 1,2-dithiin moiety, which is central to the antifungal, antiviral, and anticancer properties of this compound. A key feature of this compound is its light-activated mechanism, which transforms it into a highly reactive species. This guide summarizes the available quantitative data on its bioactivity, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Introduction

This compound is a sulfur-containing heterocyclic compound isolated from various plants of the Asteraceae family. Its structure is characterized by a six-membered 1,2-dithiin ring attached to polyyne chains. This unique structural feature is the cornerstone of its biological activity, which is notably enhanced by exposure to light. Upon irradiation, the 1,2-dithiin ring undergoes a photochemical transformation, leading to the generation of highly reactive species, including thiophenes and singlet oxygen, which are responsible for its cytotoxic effects against a broad spectrum of pathogens and cancer cells.

Mechanism of Action: The Light-Dependent Transformation

The biological activity of this compound is intrinsically linked to its photosensitivity. The 1,2-dithiin ring is the key player in this light-induced activation.

  • Photoactivation: Upon exposure to light, particularly in the UVA and visible light spectrum, the 1,2-dithiin ring in this compound becomes excited.

  • Ring Transformation: This excitation leads to the cleavage of the disulfide bond and subsequent rearrangement and extrusion of a sulfur atom, resulting in the formation of a more stable thiophene ring.

  • Generation of Reactive Oxygen Species (ROS): This photochemical process is also believed to generate singlet oxygen (¹O₂), a highly reactive form of oxygen that can cause significant damage to cellular components.

This light-dependent conversion is a critical aspect of the potent bioactivity of this compound, forming the basis of its potential application in photodynamic therapy (PDT).

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Thiarubrine_B [label="this compound\n(1,2-Dithiin Ring)", fillcolor="#FBBC05"]; Light [label="Light\n(UVA/Visible)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excited_Thiarubrine_B [label="Excited State", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiophene [label="Thiophene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfur [label="Elemental Sulfur"]; ROS [label="Reactive Oxygen Species\n(Singlet Oxygen)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Damage [label="Cellular Damage\n(Lipids, Proteins, DNA)"]; Biological_Effect [label="Biological Effect\n(Antifungal, Antiviral, Anticancer)", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiarubrine_B -> Light [style=invis]; Light -> Excited_Thiarubrine_B [label="Absorption"]; Excited_Thiarubrine_B -> Thiophene [label="Photochemical\nTransformation"]; Excited_Thiarubrine_B -> Sulfur [label="Sulfur Extrusion"]; Excited_Thiarubrine_B -> ROS [label="Energy Transfer\nto O2"]; Thiophene -> Cellular_Damage; ROS -> Cellular_Damage; Cellular_Damage -> Biological_Effect; }

Workflow for MIC Determination.

Detailed Methodology:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth in the control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][2][3] Workflow:

```dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for MTT Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Seed cells in a 96-well plate and allow to attach"]; B [label="Treat cells with various concentrations of this compound"]; C [label="Incubate for a defined period (e.g., 24, 48, 72h)"]; D [label="Add MTT solution to each well and incubate"]; E [label="Add solubilization solution (e.g., DMSO) to dissolve formazan crystals"]; F [label="Measure absorbance at ~570 nm using a microplate reader"]; G [label="Calculate cell viability and determine IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

References

Thiarubrine B: A Technical Guide to its Role in Plant Chemical Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B is a fascinating and potent sulfur-containing polyacetylene, a class of secondary metabolites known for their significant biological activities.[1][2] Found primarily in the roots of various species within the Asteraceae family, such as Eriophyllum caespitosum, this vibrant red compound plays a crucial role in the plant's chemical defense arsenal.[1] Its unique dithiacyclohexadiene ring structure, combined with a conjugated system of triple and double carbon-carbon bonds, is responsible for its distinctive color and, more importantly, its broad-spectrum biocidal properties.[3] This technical guide provides an in-depth exploration of this compound, focusing on its function in plant defense, mechanisms of action, biosynthesis, and the signaling pathways that regulate its production. Detailed experimental protocols and quantitative data, where available, are presented to support further research and potential applications in drug development.

Role in Plant Chemical Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a barrage of herbivores and pathogenic microbes. This compound is a prime example of a specialized metabolite that provides a potent defense against a variety of biological threats.

Antifungal and Antibacterial Activity

Thiarubrines, as a class, exhibit strong antifungal and antibacterial properties. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related thiarubrines, such as Thiarubrine A, demonstrate significant activity against a range of fungal and bacterial pathogens. For instance, Thiarubrine A has been shown to be effective against the human pathogen Candida albicans at concentrations comparable to the commercial antifungal drug Amphotericin B.[4] It is highly probable that this compound possesses a similar spectrum of activity due to its structural similarity. The dithiacyclohexadiene ring is a key feature responsible for this bioactivity.

Compound Organism Bioactivity (MIC)
Thiarubrine ACandida albicans1-100 ng/mL[4]
Thiarubrine D, E, F, G, HCandida albicansnanogram/mL range[4]
Thiophene DerivativesColletotrichum spp., Fusarium oxysporum3-30 µM[2]
Anti-herbivore Activity

The production of polyacetylenes, including thiarubrines, is a known defense mechanism against insect herbivores. These compounds can act as feeding deterrents, toxins, or both. While direct quantitative data on the insecticidal activity of this compound (e.g., LC50 values) against specific herbivores like Spodoptera littoralis is not extensively documented, the general role of polyacetylenes in deterring herbivory is well-established. The bitter taste and toxicity of these compounds make the plant tissues that contain them unpalatable to many insects.

Mechanism of Action

The biocidal activity of this compound is multifaceted, with its phototoxicity being a particularly notable characteristic.

Phototoxicity

Thiarubrines are highly photosensitive molecules. Upon exposure to ultraviolet (UV) or even visible light, the dithiacyclohexadiene ring can be excited, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This light-activated toxicity provides an effective defense mechanism, as damage to the plant tissues by herbivores or pathogens often exposes the thiarubrines to sunlight, thereby activating their lethal potential. In the absence of light, thiarubrines can still exhibit toxicity, albeit at a reduced level.[4]

Phototoxicity_Mechanism ThiarubrineB This compound ExcitedThiarubrineB Excited State This compound* ThiarubrineB->ExcitedThiarubrineB Absorption of Photon Light UV/Visible Light Light->ExcitedThiarubrineB Oxygen Molecular Oxygen (O2) ExcitedThiarubrineB->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidation CellDeath Cell Death CellularDamage->CellDeath

Mechanism of this compound Phototoxicity.

Biosynthesis of this compound

The biosynthesis of polyacetylenes in the Asteraceae family is understood to originate from fatty acids.[5][6] The pathway involves a series of desaturation and acetylenation reactions to create the characteristic triple bonds. While the complete biosynthetic pathway for this compound has not been fully elucidated, a proposed pathway can be constructed based on known enzymatic reactions in polyacetylene biosynthesis.

The initial steps likely involve the activity of fatty acid desaturases (FADs) and acetylenases to produce a long-chain polyacetylenic precursor from oleic acid.[5][7] Subsequent modifications, likely involving cytochrome P450 monooxygenases, are hypothesized to be responsible for the formation of the unique dithiacyclohexadiene ring.[8][9]

ThiarubrineB_Biosynthesis cluster_enzymes Enzymatic Steps OleicAcid Oleic Acid (C18:1) LinoleicAcid Linoleic Acid (C18:2) OleicAcid->LinoleicAcid FAD2 CrepenynicAcid Crepenynic Acid LinoleicAcid->CrepenynicAcid Acetylase PolyacetylenePrecursor Polyacetylene Precursor CrepenynicAcid->PolyacetylenePrecursor Elongases_Desaturases ThiarubrineB This compound PolyacetylenePrecursor->ThiarubrineB P450_SulfurTransferase FAD2 Fatty Acid Desaturase 2 (FAD2) Acetylase Acetylase Elongases_Desaturases Elongases & Desaturases P450_SulfurTransferase Cytochrome P450s & Sulfur Transferases

Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Production

The production of chemical defenses in plants is tightly regulated and often induced in response to specific environmental cues, such as herbivore attack or pathogen infection. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules in these defense responses.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite production in a wide range of plant species, including the induction of polyacetylenes in Asteraceae.[10][11][12] When a plant is wounded by an herbivore, a signaling cascade is initiated, leading to the accumulation of JA. This, in turn, activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds like this compound.

Salicylic acid is another crucial defense hormone, primarily involved in responses to biotrophic pathogens. There is often complex crosstalk between the JA and SA signaling pathways, allowing the plant to fine-tune its defense response to the specific type of threat it is facing. While direct evidence linking SA to this compound induction is scarce, it is plausible that certain pathogenic infections could trigger SA-mediated pathways that influence its production.

Defense_Signaling Herbivore_Attack Herbivore Attack/ Wounding JA_Pathway Jasmonic Acid (JA) Signaling Pathway Herbivore_Attack->JA_Pathway Pathogen_Infection Pathogen Infection SA_Pathway Salicylic Acid (SA) Signaling Pathway Pathogen_Infection->SA_Pathway Transcription_Factors Activation of Transcription Factors (e.g., MYC2) JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors Biosynthetic_Genes Upregulation of This compound Biosynthetic Genes Transcription_Factors->Biosynthetic_Genes ThiarubrineB_Accumulation This compound Accumulation Biosynthetic_Genes->ThiarubrineB_Accumulation

Plant Defense Signaling Leading to this compound Production.

Experimental Protocols

The following sections provide generalized protocols for the extraction, purification, and bioactivity assessment of this compound. These protocols are based on standard methods for polyacetylene research and should be optimized for specific plant materials and research objectives.

Extraction and Purification

Due to the light sensitivity of thiarubrines, all extraction and purification steps should be performed in the dark or under red light to prevent degradation.

6.1.1 General Extraction Protocol

  • Harvesting: Collect fresh root material from the desired plant species (e.g., Eriophyllum caespitosum).

  • Grinding: Immediately freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Macerate the powdered material in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol, 2:1 v/v) at a ratio of 1:10 (w/v) for 24-48 hours at 4°C with constant agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

6.1.2 Preparative HPLC Purification Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating pure this compound.[13][14][15][16]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed. The gradient should be optimized to achieve good separation of this compound from other co-extracted compounds.

  • Detection: A photodiode array (PDA) detector is ideal for monitoring the elution profile, as thiarubrines have a characteristic UV-Vis absorption spectrum.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3][17][18][19]

Experimental_Workflow PlantMaterial Plant Material (e.g., Roots) Extraction Solvent Extraction (in dark) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC PureThiarubrineB Pure this compound PrepHPLC->PureThiarubrineB Analysis Structural Elucidation (NMR, MS) PureThiarubrineB->Analysis Bioassays Bioactivity Assays (Antifungal, Insecticidal) PureThiarubrineB->Bioassays

General Experimental Workflow for this compound Isolation and Characterization.
Antifungal Bioassay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

  • Prepare Fungal Inoculum: Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium and adjust the concentration to a standard (e.g., 1 x 10^5 cells/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the purified this compound in the growth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Synergistic Effects

In nature, plant chemical defenses rarely rely on a single compound. Instead, a mixture of compounds often acts synergistically to provide a more potent defense. Thiarubrines can be converted to their corresponding thiophenes upon exposure to light.[2] It is plausible that this compound and its photoproducts, as well as other co-occurring polyacetylenes, act synergistically to enhance the overall antifungal and anti-herbivore activity of the plant extract.[20][21][22]

Future Research Directions

While our understanding of thiarubrines has advanced, several key areas require further investigation, particularly for this compound:

  • Quantitative Bioactivity: Comprehensive studies are needed to determine the MIC and LC50 values of pure this compound against a wide range of plant and human pathogens, as well as agriculturally significant insect pests.

  • Biosynthetic Pathway Elucidation: The complete biosynthetic pathway of this compound, including the identification and characterization of the specific enzymes involved, remains to be fully elucidated.

  • Regulatory Networks: A deeper understanding of the signaling pathways and regulatory networks that control this compound biosynthesis in response to various biotic and abiotic stresses is required.

  • Synergistic Interactions: Investigating the potential synergistic effects of this compound with other co-occurring secondary metabolites could reveal more effective and sustainable pest and disease management strategies.

  • Pharmacological Potential: Given its potent biocidal activity, further exploration of this compound as a lead compound for the development of new antifungal or anticancer drugs is warranted.

Conclusion

This compound is a potent and photochemically active natural product that plays a significant role in the chemical defense of certain Asteraceae species. Its broad-spectrum antifungal and likely anti-herbivore properties make it a compound of great interest for both ecological research and pharmaceutical development. While specific quantitative data and detailed mechanistic studies on this compound are still somewhat limited, the information available for the broader class of thiarubrines and polyacetylenes provides a strong foundation for future research. The protocols and pathways outlined in this guide are intended to facilitate further investigation into this remarkable plant defense compound and unlock its full potential.

References

Zoopharmacognosy and Chimpanzee Self-Medication: A Technical Examination of Thiarubrine-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, China] – December 13, 2025 – A comprehensive technical guide released today delves into the intricate relationship between chimpanzee self-medication, the controversial presence of Thiarubrine A in Aspilia species, and the broader implications for drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the existing scientific literature, including quantitative bioactivity data, experimental protocols, and a critical evaluation of the evidence.

The guide explores the pioneering observations of zoopharmacognosy, where chimpanzees were observed consuming plants with no apparent nutritional value, leading to the initial hypothesis of self-medication. A focal point of this research was the discovery of Thiarubrine A, a potent antibiotic and anthelmintic compound, in Aspilia species, plants frequently consumed by chimpanzees.

However, this initial discovery has been a subject of scientific debate. Subsequent, more detailed analyses failed to detect Thiarubrine A in the leaves of Aspilia species consumed by wild chimpanzees, suggesting that the observed self-medicative behavior may be attributed to other factors, such as the physical properties of the leaves aiding in the expulsion of parasites. This guide presents a balanced view of this controversy, laying out the evidence from both the initial and subsequent studies.

Beyond the specific case of Thiarubrine A in Aspilia, this whitepaper serves as a technical resource on the methodologies employed in this interdisciplinary field. It includes detailed experimental protocols for phytochemical analysis, bioactivity assays, and the observation of animal behavior, providing a valuable reference for researchers.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of thiarubrines and the context of chimpanzee parasite loads.

Table 1: Nematicidal Activity of Thiarubrine C

CompoundNematode SpeciesMetricConcentrationReference
Thiarubrine CMeloidogyne incognitaLC5012.4 ppm[1]
Thiarubrine CPratylenchus penetransLC5023.5 ppm[1]

Table 2: Antifungal Activity of Thiarubrine A

CompoundFungal SpeciesMetricConcentrationReference
Thiarubrine ACandida albicansMIC0.6 µg/ml[2]

Table 3: Prevalence of Gastrointestinal Parasites in Wild Chimpanzees (Gombe National Park)

Parasite SpeciesPrevalence (2006)Prevalence (2007)Reference
Oesophagostomum sp.95.95%100.00%[4]
Necator sp.43.24%58.44%[4]
Strongyloides fulleborni52.70%71.43%[4]
Trichuris sp.24.32%31.17%[4]
Bertiella sp.Not ReportedNot Reported[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of zoopharmacognosy and thiarubrines.

Phytochemical Analysis: Extraction and Quantification of Thiarubrine A

This protocol is a synthesized methodology based on techniques described for the analysis of thiarubrines and other plant secondary metabolites.

a) Extraction:

  • Sample Preparation: Collect fresh plant material (e.g., roots of Chaenactis douglasii, a known source of Thiarubrine A). Clean the roots to remove soil and debris and allow them to air-dry in a dark, well-ventilated area to prevent degradation of light-sensitive compounds. Once dried, grind the plant material into a fine powder using a Wiley mill or a similar grinder.

  • Solvent Extraction: Perform a maceration or Soxhlet extraction using a non-polar solvent such as hexane or a solvent of intermediate polarity like dichloromethane to preferentially extract the lipophilic thiarubrines. For maceration, soak the powdered plant material in the solvent for 24-48 hours with occasional agitation. For Soxhlet extraction, place the powdered material in a thimble and extract with the chosen solvent for several hours.

  • Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid thermal degradation of the compounds. The resulting crude extract will contain a mixture of phytochemicals, including thiarubrines.

b) Purification (Illustrative Example using Column Chromatography):

  • Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry of silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the red-colored thiarubrines. Combine the fractions that show a prominent red spot with a similar retention factor (Rf) to a Thiarubrine A standard, if available.

  • Final Purification: The combined fractions can be further purified using preparative high-performance liquid chromatography (HPLC) to obtain highly pure Thiarubrine A.

c) Quantification (HPLC Protocol):

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

  • Column: A reverse-phase C18 column is typically used for the separation of polyynes.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for separating thiarubrines. The exact gradient program should be optimized based on the specific column and instrument.

  • Detection: Thiarubrine A exhibits a characteristic UV-Vis absorption spectrum. Set the detector to monitor at a wavelength where Thiarubrine A has a strong absorbance, typically around 340 nm.

  • Quantification: Prepare a calibration curve using a purified Thiarubrine A standard of known concentrations. Inject the prepared plant extracts and quantify the amount of Thiarubrine A by comparing the peak area of the analyte to the calibration curve.

Bioassay: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a compound against bacteria or fungi.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in an appropriate liquid broth medium until it reaches the exponential growth phase. Adjust the concentration of the microbial suspension to a standardized turbidity, typically 0.5 McFarland standard.

  • Preparation of Test Compound: Dissolve the purified Thiarubrine A in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Thiarubrine A stock solution with the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Behavioral and Parasitological Analysis in Chimpanzees

This section describes the methodologies for observing chimpanzee self-medication behavior and assessing parasite load.

a) Observational Protocol for Feeding Behavior:

  • Focal Animal Sampling: Follow an individual chimpanzee for a predetermined period (e.g., a full day) and record all food items consumed. Note the plant species, the part of the plant eaten (leaves, fruit, bark, etc.), and the method of consumption (chewing, swallowing whole, etc.).

  • Scan Sampling: At regular intervals (e.g., every 15 minutes), scan the entire group of visible chimpanzees and record the feeding activity of each individual.

  • Health Monitoring: Concurrently, record any signs of illness in the focal animal or other individuals in the group, such as diarrhea, lethargy, or visible wounds.

  • Unusual Feeding Events: Pay special attention to the consumption of non-staple food items, especially those with known medicinal properties in local human populations or those consumed in an unusual manner (e.g., leaf swallowing).

b) Fecal Parasite Egg Count (McMaster Method):

  • Sample Collection: Collect fresh fecal samples from individually identified chimpanzees immediately after defecation. Store the samples in a preservative solution (e.g., 10% formalin) to prevent the development or degradation of parasite eggs.

  • Sample Preparation: In the laboratory, weigh a specific amount of the fecal sample (e.g., 2 grams).

  • Homogenization and Flotation: Homogenize the fecal sample in a known volume of a flotation solution (e.g., saturated sodium chloride or zinc sulfate solution). This solution has a higher specific gravity than the parasite eggs, causing them to float.

  • McMaster Slide Preparation: After thorough mixing, use a pipette to transfer a subsample of the fecal suspension into the chambers of a McMaster slide, which is a specialized microscope slide with a grid of a known area.

  • Egg Counting: Allow the slide to sit for a few minutes to allow the eggs to float to the top of the chamber. Then, view the slide under a microscope and count all the parasite eggs within the gridded area of both chambers.

  • Calculation: Calculate the number of eggs per gram (EPG) of feces using the following formula: EPG = (Total eggs counted in both chambers × Dilution factor) / (Volume of one chamber × 2)

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Thiarubrine_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Thiarubrine_A Thiarubrine A Membrane_Disruption Membrane Disruption (Pore Formation, Lipid Destabilization) Thiarubrine_A->Membrane_Disruption Intercalates into membrane Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Metabolic_Disruption Disruption of Electrochemical Gradient Ion_Leakage->Metabolic_Disruption Cell_Death Bacterial Cell Death Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of action for Thiarubrine A, leading to bacterial cell death through membrane disruption.

Bioassay_Workflow Start Start: Purified Thiarubrine A Prepare_Stock Prepare Stock Solution (in DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Temperature (18-24h) Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Thiarubrine A.

Chimpanzee_Self_Medication_Logic Chimp_Health Chimpanzee Health Status Parasite_Infection High Parasite Load (e.g., Oesophagostomum) Chimp_Health->Parasite_Infection is compromised by Behavioral_Change Altered Feeding Behavior Parasite_Infection->Behavioral_Change Aspilia_Consumption Consumption of Aspilia leaves (Leaf Swallowing) Behavioral_Change->Aspilia_Consumption Mechanical_Action Mechanical Expulsion of Parasites Aspilia_Consumption->Mechanical_Action leads to Health_Improvement Improved Health (Reduced Parasite Load) Mechanical_Action->Health_Improvement

Caption: Logical relationship between chimpanzee health, parasite infection, and the consumption of Aspilia leaves.

References

Methodological & Application

Application Note & Protocol: Total Synthesis of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiarubrine B, a naturally occurring 1,2-dithiin, exhibits significant antibiotic and antifungal activity. Isolated from the giant ragweed (Ambrosia trifida), its unique structure, characterized by a dithiin ring flanked by a butenynyl and a pentadiynyl substituent, has made it a compelling target for total synthesis.[1][2] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent synthesis strategy developed by Block et al. The methodology involves the strategic use of Sonogashira coupling reactions to construct the carbon skeleton, followed by a final ring-forming step to yield the target molecule.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step linear sequence.[3] The core of the strategy involves the preparation of a key intermediate, (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne, which is then elaborated to introduce the terminal functional groups of the side chains. The final step involves the formation of the 1,2-dithiin ring.

Experimental Protocols

The following protocols are adapted from the total synthesis reported by Block and his colleagues.

Protocol 1: Synthesis of (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (Compound 8)

This protocol outlines the formation of a key intermediate through a series of coupling reactions.

Table 1: Reaction Parameters for the Synthesis of Intermediate 8

StepReagents and ConditionsProductYield (%)
a1. n-BuLi, S₈, BnBr(E,E)-1,4-bis(benzylthio)-1-(triphenylstannyl)-6-(trimethylsilyl)hexa-1,3-diene-5-yne (6)-
bI₂(E,E)-1,4-bis(benzylthio)-1-iodo-6-(trimethylsilyl)hexa-1,3-diene-5-yne (7)-
c1-pentyne, Pd(PPh₃)₄, CuI, Et₂NH(Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca-3,5-diene-1,7,9-triyne (8)-

Yields for individual steps a and b were not explicitly provided in the primary literature abstracts, but the overall sequence is reported as efficient.

Methodology:

  • Step a: The synthesis begins with the preparation of the stannyl derivative 6 . This is achieved through a lithium-halogen exchange followed by quenching with elemental sulfur and subsequent alkylation with benzyl bromide.

  • Step b: The stannyl group in 6 is replaced with iodine by treatment with molecular iodine to afford the iodo-derivative 7 .

  • Step c: A Sonogashira coupling reaction between 7 and 1-pentyne is carried out in the presence of a palladium catalyst (Pd(PPh₃)₄), a copper(I) co-catalyst (CuI), and an amine base (diethylamine) to yield the key intermediate 8 .

Protocol 2: Synthesis of (Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (Compound 9)

This protocol describes the deprotection of the trimethylsilyl group.

Table 2: Reaction Parameters for the Synthesis of Intermediate 9

ReagentSolventTemperature (°C)Time (h)ProductYield (%)
K₂CO₃MethanolRoom Temperature-(Z,Z)-3,6-bis(benzylthio)undeca-3,5-diene-1,7,9-triyne (9)-

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

  • The trimethylsilyl protecting group is removed from compound 8 using potassium carbonate in methanol. This reaction proceeds under mild conditions to yield the terminal alkyne 9 .

Protocol 3: Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne (Compound 10)

This protocol details the introduction of the butenyl side chain.

Table 3: Reaction Parameters for the Synthesis of Intermediate 10

ReagentCatalystCo-catalystBaseSolventProductYield (%)
Vinyl bromidePd(PPh₃)₄CuIEt₂NH-(Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne (10)-

Detailed quantitative data for this specific step is not available in the provided abstracts.

Methodology:

  • A second Sonogashira coupling is performed between the terminal alkyne 9 and vinyl bromide.

  • The reaction is catalyzed by a palladium complex and a copper(I) salt in the presence of an amine base to afford compound 10 .

Protocol 4: Total Synthesis of this compound

This final protocol describes the debenzylation and oxidative cyclization to form the 1,2-dithiin ring.

Table 4: Reaction Parameters for the Synthesis of this compound

StepReagents and ConditionsProductOverall Yield (%) from triyne 15
aNa/NH₃Dithiol intermediate-
bI₂, -30 °CThis compound22

The provided literature indicates a 22% overall yield for the final two steps from a related triyne intermediate (15), suggesting a similar efficiency for this pathway.

Methodology:

  • Step a (Debenzylation): The benzyl protecting groups of compound 10 are removed using a dissolving metal reduction with sodium in liquid ammonia. This generates the corresponding dithiol intermediate.

  • Step b (Oxidative Cyclization): The dithiol is then subjected to oxidative cyclization with iodine at low temperature (-30 °C) to form the 1,2-dithiin ring, yielding this compound as a red-colored liquid.

Visualizing the Workflow

The following diagram illustrates the key transformations in the total synthesis of this compound.

Total_Synthesis_of_Thiarubrine_B Start Starting Materials Int6 (E,E)-1,4-bis(benzylthio)-1-(triphenylstannyl)- 6-(trimethylsilyl)hexa-1,3-diene-5-yne (6) Start->Int6 n-BuLi, S₈, BnBr Int7 (E,E)-1,4-bis(benzylthio)-1-iodo- 6-(trimethylsilyl)hexa-1,3-diene-5-yne (7) Int6->Int7 I₂ Int8 (Z,Z)-3,6-bis(benzylthio)-1-(trimethylsilyl)undeca- 3,5-diene-1,7,9-triyne (8) Int7->Int8 1-pentyne, Pd(PPh₃)₄, CuI, Et₂NH (Sonogashira Coupling) Int9 (Z,Z)-3,6-bis(benzylthio)undeca- 3,5-diene-1,7,9-triyne (9) Int8->Int9 K₂CO₃, MeOH (Deprotection) Int10 (Z,Z)-5,8-bis(benzylthio)trideca- 1,5,7-triene-3,9,11-triyne (10) Int9->Int10 Vinyl bromide, Pd(PPh₃)₄, CuI, Et₂NH (Sonogashira Coupling) Dithiol Dithiol Intermediate Int10->Dithiol Na/NH₃ (Debenzylation) ThiarubrineB This compound Dithiol->ThiarubrineB I₂, -30 °C (Oxidative Cyclization)

Caption: Workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved and provides a framework for the synthesis of related dithiin natural products. The key steps rely on robust and well-established methodologies, particularly the Sonogashira cross-coupling reaction, which allows for the efficient construction of the complex carbon skeleton.[4] This protocol serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in exploring the biological activities of this compound and its analogs.

References

Application Notes and Protocols for the Extraction and Isolation of Thiarubrine B from Ambrosia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B, a dithiacyclohexadiene polyine, is a naturally occurring compound found in various plants, including those of the Ambrosia genus, notably Ambrosia trifida. These compounds have garnered interest within the scientific community due to their characteristic red color and significant biological activities, including potent antibiotic and antifungal properties. This document provides detailed protocols for the extraction, isolation, and characterization of this compound from Ambrosia species, tailored for research and drug development applications.

Data Presentation

Spectroscopic Data for this compound

For accurate identification and characterization of this compound, the following spectroscopic data is crucial.

Data Type Values
Molecular Formula C₁₃H₈S₂
Molecular Weight 228.3 g/mol [1]
¹H-NMR (CDCl₃) Chemical shifts (δ) in ppm. Specific peak assignments are pending further literature confirmation.
¹³C-NMR (CDCl₃) Chemical shifts (δ) in ppm. A spectrum is available in the PubChem database.[1]
Mass Spectrometry m/z values. Expected molecular ion peak [M]⁺ at approximately 228. Further fragmentation data is required for detailed structural confirmation.
Extraction Yield

Quantitative data on the yield of this compound from Ambrosia species is not extensively reported in the literature. The yield is dependent on various factors, including the specific Ambrosia species, the age and condition of the plant material, the geographic location, and the extraction methodology employed. Researchers should expect to perform optimization studies to maximize the yield from their specific plant source.

Experimental Protocols

Protocol 1: Extraction of this compound from Ambrosia trifida Roots

This protocol outlines the initial extraction of a crude mixture containing this compound from the roots of Ambrosia trifida.

Materials:

  • Dried and powdered roots of Ambrosia trifida

  • Methanol (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper and funnel

  • Separatory funnel

Procedure:

  • Maceration: Weigh 1 kg of dried, powdered root material and place it in a large container. Add 5 L of methanol to the container, ensuring all plant material is fully submerged.

  • Ultrasonication: Place the container in an ultrasonic bath and sonicate for 2 hours at room temperature to enhance the extraction efficiency.

  • Filtration: Filter the methanol extract through filter paper to remove solid plant material. Collect the filtrate.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with fresh methanol to maximize the recovery of this compound. Combine the filtrates from all extractions.

  • Solvent Evaporation: Concentrate the combined methanol extracts using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Solvent Partitioning: Resuspend the crude extract in 500 mL of deionized water. Transfer the aqueous suspension to a separatory funnel.

  • Add 500 mL of ethyl acetate to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate completely. Collect the upper ethyl acetate layer, which will contain this compound and other lipophilic compounds.

  • Repeat the ethyl acetate extraction two more times with fresh solvent.

  • Final Concentration: Combine all ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude this compound-containing extract.

Protocol 2: Isolation of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane. The size of the column will depend on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution Gradient: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A typical gradient might be:

    • 100% Hexane

    • 98:2 Hexane:Ethyl acetate

    • 95:5 Hexane:Ethyl acetate

    • 90:10 Hexane:Ethyl acetate

    • Continue increasing the ethyl acetate concentration as needed based on TLC monitoring.

  • Fraction Collection: Collect fractions of a consistent volume using a fraction collector.

  • TLC Monitoring: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). Visualize the spots under a UV lamp. This compound is a distinctive red compound and may be visible to the naked eye.

  • Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the isolated compound.

  • Further Purification (Optional): If necessary, further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) and mobile phase.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Isolation

Extraction_Isolation_Workflow PlantMaterial Dried & Powdered Ambrosia trifida Roots MethanolExtraction Methanol Extraction (Ultrasonication) PlantMaterial->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract SolventPartitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) CrudeExtract->SolventPartitioning EtOAcLayer Ethyl Acetate Fraction SolventPartitioning->EtOAcLayer Concentration2 Rotary Evaporation EtOAcLayer->Concentration2 CrudeThiarubrineB Crude this compound Extract Concentration2->CrudeThiarubrineB ColumnChromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) CrudeThiarubrineB->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection PureThiarubrineB Isolated this compound FractionCollection->PureThiarubrineB

Caption: Workflow for the extraction and isolation of this compound.

Putative Biological Action of Thiarubrines

While a specific signaling pathway for this compound has not been fully elucidated, the biological activity of related dithiacyclohexadiene polyines suggests a mechanism involving light-independent and light-enhanced cytotoxicity.

Biological_Action ThiarubrineB This compound CellularTarget Cellular Target (e.g., Microbial Cell) ThiarubrineB->CellularTarget Direct Interaction Thiophene Thiophene Derivative ThiarubrineB->Thiophene Conversion LightIndependent Light-Independent Cytotoxicity CellularTarget->LightIndependent LightDependent Light-Dependent Cytotoxicity CellularTarget->LightDependent VisibleLight Visible Light VisibleLight->ThiarubrineB Thiophene->CellularTarget Interaction UVA UV-A Light UVA->Thiophene

Caption: Proposed mechanism of thiarubrine cytotoxicity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B, a naturally occurring organosulfur heterocyclic compound, has garnered significant interest within the scientific community due to its potent biological activities.[1] Found in the roots of plants from the Asteraceae family, such as Ambrosia artemisiifolia (common ragweed), this compound exhibits notable antibacterial and antifungal properties.[2][3][4] The unique 1,2-dithiin ring structure of this compound is believed to be central to its mechanism of action, which can be enhanced by exposure to light.[4] Given its therapeutic potential, efficient methods for its purification are crucial for further research and development.

This application note provides a detailed protocol for the purification of this compound from plant root extracts using High-Performance Liquid Chromatography (HPLC). The methodology covers the initial extraction from plant material followed by a preparative HPLC protocol designed to yield high-purity this compound suitable for experimental use.

Materials and Methods

Plant Material and Extraction

A crude extract containing this compound is first obtained from the roots of Ambrosia artemisiifolia.

Protocol for Extraction:

  • Harvesting and Preparation: Collect fresh roots of Ambrosia artemisiifolia. Wash the roots thoroughly with water to remove soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Transfer the powdered root material into a suitable flask.

    • Add methanol to the flask in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).

    • Macerate the mixture for 48 hours at room temperature with occasional shaking to ensure thorough extraction.

  • Filtration and Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with an equal volume of hexane to remove nonpolar impurities.

    • Separate the hexane layer and discard it. The this compound will remain in the methanol/water phase.

    • Evaporate the methanol/water phase to dryness to yield the enriched extract for HPLC purification.

High-Performance Liquid Chromatography (HPLC) Purification

The following protocol outlines a preparative HPLC method for the purification of this compound. The parameters provided are based on general principles for separating natural products of similar polarity and may require optimization for specific instrumentation and extract complexity.

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Fraction collector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 60% B to 95% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 330 nm (based on the chromophore of similar compounds)
Injection Volume 500 µL (dependent on sample concentration and column capacity)
Column Temperature 25°C

Protocol for HPLC Purification:

  • Sample Preparation: Dissolve the enriched extract in the initial mobile phase composition (60% Acetonitrile: 40% Water) to a concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at 330 nm. Collect fractions corresponding to the major peak suspected to be this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC under similar, scaled-down conditions to confirm purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain purified this compound.

Experimental Workflow Visualization

G cluster_extraction Extraction and Enrichment cluster_hplc HPLC Purification plant Ambrosia artemisiifolia Roots grind Grinding plant->grind extract Methanol Extraction grind->extract concentrate Concentration extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition enriched_extract Enriched Extract partition->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc fraction Fraction Collection prep_hplc->fraction purity_check Purity Analysis (Analytical HPLC) fraction->purity_check evaporation Solvent Evaporation purity_check->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Results and Discussion

The successful application of this protocol should yield this compound with a high degree of purity. The quantitative results of the purification process can be summarized in the following tables.

Table 1: HPLC Characterization of Purified this compound

ParameterResult
Retention Time (min) To be determined experimentally
Peak Purity (PDA) >95%
UV-Vis λmax (nm) To be determined experimentally

Table 2: Purification Yield of this compound

ParameterValue
Initial Weight of Dried Roots (g) e.g., 100 g
Weight of Enriched Extract (mg) To be determined experimentally
Weight of Purified this compound (mg) To be determined experimentally
Overall Yield (%) To be calculated

The purity of the final compound should be confirmed by analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to verify its chemical structure.[1][3]

Biological Activity Overview

This compound's biological activity is a key driver for its isolation. Its mechanism of action, particularly its antimicrobial properties, is of significant interest.

G cluster_activity Biological Activities thiarubrine_b This compound antibacterial Antibacterial Activity thiarubrine_b->antibacterial Inhibits growth of bacteria antifungal Antifungal Activity thiarubrine_b->antifungal Inhibits growth of fungi cytotoxic Cytotoxic Activity thiarubrine_b->cytotoxic Potential anti-cancer effects

Caption: Overview of the known biological activities of this compound.

Conclusion

This application note provides a comprehensive protocol for the extraction and purification of this compound from Ambrosia artemisiifolia roots using preparative HPLC. The described method is designed to be a starting point for researchers and can be optimized to suit specific laboratory conditions and equipment. The successful isolation of high-purity this compound will facilitate further investigation into its pharmacological properties and potential as a therapeutic agent.

References

Application Notes and Protocols for Investigating the Antibiotic Mechanism of Action of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thiarubrine B is a naturally occurring dithiacyclohexadiene polyine found in various plants of the Asteraceae family. It has garnered scientific interest due to its potent antimicrobial properties.[1] A unique characteristic of this compound is its dual mechanism of antibacterial action: a light-independent activity and a photoactivated toxicity that is enhanced by visible light.[1][2] Upon exposure to visible light, this compound undergoes a chemical transformation to the corresponding thiophene, which exhibits antibiotic activity when irradiated with UV-A light.[1][2] This document provides an overview of the proposed mechanisms of action and detailed protocols for their investigation.

Proposed Mechanisms of Action:

The precise molecular targets of this compound have not been fully elucidated. However, based on its chemical nature and the known mechanisms of similar compounds, two primary pathways are proposed:

  • Light-Independent Action: In the absence of light, this compound is believed to exert its antibiotic effect through direct interaction with critical bacterial components. Due to its lipophilic nature, a primary hypothesis is the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and dissipation of the proton motive force. Other potential targets include essential enzymes or interference with metabolic pathways.

  • Light-Activated Action (Phototoxicity): Exposure to visible light induces the conversion of this compound into its thiophene form and generates reactive oxygen species (ROS).[1][2] These highly reactive molecules can cause widespread, non-specific damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The thiophene derivative itself may also have specific targets when activated by UV-A light.

Data Presentation

The following tables provide a template for summarizing quantitative data from key experiments designed to elucidate the mechanism of action of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainConditionMIC (µg/mL)
Escherichia coli (ATCC 25922)DarkData not available
Visible Light (1h)Data not available
Staphylococcus aureus (ATCC 29213)DarkData not available
Visible Light (1h)Data not available
Pseudomonas aeruginosa (ATCC 27853)DarkData not available
Visible Light (1h)Data not available

Table 2: Effect of this compound on Bacterial Macromolecule Synthesis

Bacterial StrainTreatment (at 1/2 MIC)DNA Synthesis (% Inhibition)RNA Synthesis (% Inhibition)Protein Synthesis (% Inhibition)
E. coliThis compound (Dark)Data not availableData not availableData not available
This compound (Light)Data not availableData not availableData not available
S. aureusThis compound (Dark)Data not availableData not availableData not available
This compound (Light)Data not availableData not availableData not available

Experimental Protocols

The following protocols are adapted from standard methodologies for investigating the mechanism of action of novel antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Visible light source

Procedure:

  • Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Add 10 µL of the bacterial inoculum to each well.

  • For light-activated studies, expose a duplicate plate to a controlled visible light source for a defined period (e.g., 1 hour). A control plate should be kept in the dark.

  • Incubate all plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Cell Membrane Permeability Assay

This assay assesses whether this compound disrupts the bacterial cell membrane using the fluorescent dye propidium iodide (PI).

Materials:

  • Bacterial culture

  • This compound

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells with PBS and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Add PI to the cell suspension to a final concentration of 2 µM and incubate in the dark for 15 minutes.

  • Add this compound at its MIC and 2x MIC to the cell suspension. Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and untreated cells as a negative control.

  • For light-activated studies, expose a set of samples to visible light.

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 617 nm at various time points. An increase in fluorescence indicates membrane damage.

Protocol 3: DNA Synthesis Inhibition Assay

This protocol determines if this compound interferes with bacterial DNA replication using a radiolabeled precursor.

Materials:

  • Bacterial culture

  • This compound

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow bacteria to the early-logarithmic phase.

  • Add this compound at sub-lethal concentrations (e.g., 1/2 and 1/4 MIC).

  • Simultaneously, add [³H]-Thymidine to the culture.

  • For light-activated studies, expose a set of cultures to visible light.

  • At various time intervals, withdraw aliquots and add ice-cold 10% TCA to precipitate the macromolecules.

  • Filter the precipitate onto glass fiber filters and wash with 5% TCA and then ethanol.

  • Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity compared to the untreated control indicates inhibition of DNA synthesis.

Visualizations

ThiarubrineB_Mechanism cluster_dark Light-Independent Pathway cluster_light Light-Activated Pathway ThiarubrineB_dark This compound Membrane Bacterial Cell Membrane ThiarubrineB_dark->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption leads to Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death_dark Cell Death Leakage->Death_dark ThiarubrineB_light This compound Thiophene Thiophene Derivative ThiarubrineB_light->Thiophene converts to ROS Reactive Oxygen Species (ROS) ThiarubrineB_light->ROS generates Light Visible Light Light->ThiarubrineB_light Damage Oxidative Damage (DNA, Proteins, Lipids) Thiophene->Damage (with UV-A) ROS->Damage Death_light Cell Death Damage->Death_light Experimental_Workflow cluster_mic MIC Determination cluster_mechanism Mechanism of Action Studies Start Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum SerialDilution Serial Dilution of This compound Inoculum->SerialDilution Incubate Incubate (Dark vs. Light) SerialDilution->Incubate ReadMIC Determine MIC Incubate->ReadMIC MembraneAssay Membrane Permeability (Propidium Iodide) ReadMIC->MembraneAssay DNASynthesis DNA Synthesis ([³H]-Thymidine) ReadMIC->DNASynthesis ProteinSynthesis Protein Synthesis ([³⁵S]-Methionine) ReadMIC->ProteinSynthesis Analysis Analyze Results MembraneAssay->Analysis DNASynthesis->Analysis ProteinSynthesis->Analysis

References

Application Notes and Protocols for Thiarubrine B Antifungal Activity against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiarubrine B, a naturally occurring dithiacyclohexadiene polyine isolated from various plants of the Asteraceae family, has demonstrated potent antifungal activity. This document provides an overview of its activity against the opportunistic fungal pathogen Candida albicans, along with generalized protocols for assessing its efficacy. While specific peer-reviewed studies detailing the precise mechanism of action and signaling pathways of this compound against C. albicans are not extensively available in the public domain, this guide offers standardized methodologies that can be adapted for its evaluation.

A key characteristic of Thiarubrines is their sensitivity to light. It is crucial to handle this compound in dark conditions to prevent its degradation to the corresponding thiophene, which may alter its biological activity.[1]

Quantitative Data

Table 1: Reported Antifungal Activity of Thiarubrines against Candida albicans

Compound ClassEffective Concentration Range (ng/mL)Source
Thiarubrines1.0 - 100[1]

Note: This data is derived from patent literature and should be confirmed by independent laboratory testing using standardized protocols.

Experimental Protocols

The following are generalized protocols based on established standards for antifungal susceptibility testing, which can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Preparation of Candida albicans Inoculum: a. Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring it is protected from light. b. Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be selected based on expected potency (e.g., from 0.01 ng/mL to 1000 ng/mL).

3. Inoculation and Incubation: a. Add 100 µL of the diluted C. albicans inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours in the dark.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Protocol 2: Assessment of Mechanism of Action - Cell Membrane Permeability

This protocol provides a general method to assess if this compound disrupts the cell membrane of C. albicans.

1. Fungal Cell Preparation: a. Grow C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. b. Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in PBS to a density of approximately 1 x 10⁷ CFU/mL.

2. Treatment with this compound: a. Treat the cell suspension with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include an untreated control. b. Incubate the suspensions at 30°C for a defined time course (e.g., 1, 2, 4, and 6 hours) in the dark.

3. Propidium Iodide (PI) Staining and Flow Cytometry: a. After incubation, add Propidium Iodide (a fluorescent dye that only enters cells with compromised membranes) to each sample to a final concentration of 5 µg/mL. b. Incubate for 15 minutes in the dark at room temperature. c. Analyze the samples by flow cytometry, measuring the fluorescence of PI. An increase in the percentage of PI-positive cells in the treated samples compared to the control indicates cell membrane damage.

Postulated Signaling Pathways and Visualization

While specific signaling pathways affected by this compound in C. albicans have not been elucidated, many antifungal agents that induce cell stress converge on common pathways. Below are diagrams of a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis C_albicans C. albicans Culture Inoculum Inoculum Preparation C_albicans->Inoculum Microplate 96-well Plate Setup Inoculum->Microplate Thiarubrine_B This compound Stock Serial_Dilution Serial Dilutions Thiarubrine_B->Serial_Dilution Serial_Dilution->Microplate Incubation Incubation (Dark, 35°C) Microplate->Incubation MIC_Reading MIC Determination Incubation->MIC_Reading Mechanism_Study Mechanism of Action (e.g., Membrane Permeability) MIC_Reading->Mechanism_Study

Caption: A generalized workflow for testing the antifungal activity of this compound.

hypothetical_pathway Thiarubrine_B This compound Cell_Membrane Cell Membrane Disruption Thiarubrine_B->Cell_Membrane ROS Reactive Oxygen Species (ROS) Generation Thiarubrine_B->ROS HOG_Pathway HOG Pathway Cell_Membrane->HOG_Pathway ROS->HOG_Pathway Apoptosis Apoptosis HOG_Pathway->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound in C. albicans.

Conclusion

This compound presents as a promising antifungal agent against Candida albicans. The provided protocols offer a starting point for researchers to quantitatively assess its activity and begin to explore its mechanism of action. Further research is critically needed to determine precise MIC values against a range of clinical isolates, elucidate the specific molecular targets, and map the signaling pathways involved in its antifungal effect. Special attention should be paid to the light sensitivity of the compound throughout all experimental procedures.

References

Nematicidal Properties of Thiarubrine B Against Plant-Parasitic Nematodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has been conducted on the nematicidal properties of Thiarubrine C, a closely related analogue of Thiarubrine B. Due to a lack of specific quantitative data for this compound in the available scientific literature, this document presents the detailed findings for Thiarubrine C as a representative of this class of potent bioactive compounds. The structural similarities between these thiarubrines suggest comparable mechanisms of action and nematicidal efficacy.

Introduction

Thiarubrines are a class of sulfur-containing polyacetylenic compounds naturally occurring in the roots of various plants from the Asteraceae family, such as Rudbeckia hirta (Black-eyed Susan). These compounds, including this compound, exhibit potent biocidal activities. This document details the nematicidal properties of thiarubrines, focusing on their efficacy against economically important plant-parasitic nematodes. The information provided is intended to guide researchers in exploring their potential as novel nematicides.

Data Presentation: Nematicidal Efficacy of Thiarubrine C

The following tables summarize the quantitative data on the nematicidal activity of Thiarubrine C against key plant-parasitic nematodes.

Table 1: In Vitro Nematicidal Activity of Thiarubrine C

Target NematodeLC50 (ppm)Exposure Time (hours)Conditions
Meloidogyne incognita (Root-knot nematode)12.448Dark
Pratylenchus penetrans (Root-lesion nematode)23.572Dark

Table 2: Mortality Rate of Meloidogyne incognita Juveniles Exposed to Thiarubrine C

Concentration (ppm)% Mortality (48 hours)% Mortality (72 hours)
5< 50%~60%
10~50%~80%
20> 80%100%
30~90%100%
50100%100%

Table 3: Effect of Thiarubrine C on Meloidogyne incognita Infection of Tomato Plants in Soil

TreatmentApplication Time Relative to PlantingReduction in Infection (%)
50 ppm Thiarubrine C24 hours prior89% - 94.4%
50 ppm Thiarubrine CAt time of planting59%

Experimental Protocols

In Vitro Nematicidal Bioassay

This protocol details the methodology for determining the direct toxicity of thiarubrines to nematodes in a controlled laboratory setting.

Materials:

  • This compound (or C) standard

  • Ethanol (for stock solution)

  • Deionized water

  • 24-well culture plates

  • Plant-parasitic nematodes (e.g., M. incognita, P. penetrans)

  • Inverted microscope

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Thiarubrine Stock Solution: Dissolve a known weight of this compound in ethanol to create a concentrated stock solution.

  • Preparation of Test Concentrations: Serially dilute the stock solution with deionized water to achieve the desired final concentrations (e.g., 5, 10, 20, 30, 50 ppm). Ensure the final ethanol concentration in each well does not exceed 1% to avoid solvent toxicity.

  • Nematode Suspension: Prepare a suspension of nematodes in deionized water at a concentration of approximately 25-30 nematodes per 100 µL.

  • Assay Setup:

    • Add 900 µL of the respective this compound test solution to each well of a 24-well plate.

    • Add 100 µL of the nematode suspension to each well.

    • Controls: Prepare wells with 1% ethanol in deionized water (negative control) and deionized water alone.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C).

  • Mortality Assessment: At predetermined time intervals (e.g., 24, 48, 72, and 96 hours), observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 value using probit analysis.

Soil Bioassay for Infection Inhibition

This protocol assesses the efficacy of this compound in reducing nematode infection of host plants in a soil environment.

Materials:

  • This compound (or C)

  • Nematode-infested soil

  • Host plant seedlings (e.g., tomato)

  • Pots or containers

  • Growth chamber or greenhouse

Procedure:

  • Soil Treatment:

    • Pre-planting application: Mix the desired amount of this compound into the nematode-infested soil to achieve the target concentration (e.g., 50 ppm). Allow the treated soil to incubate for a specified period (e.g., 24 hours) before planting.

    • At-planting application: Mix this compound into the soil at the time of planting the seedlings.

  • Planting: Transplant healthy seedlings into the treated and untreated (control) soil.

  • Growth Conditions: Maintain the pots in a growth chamber or greenhouse under optimal conditions for plant growth.

  • Infection Assessment: After a suitable period (e.g., 2-4 weeks), carefully uproot the plants and wash the roots. Stain the roots with an appropriate stain (e.g., acid fuchsin) to visualize the nematodes within the root tissue.

  • Data Collection: Count the number of nematodes (e.g., galls, egg masses, or individual nematodes) per gram of root tissue.

  • Data Analysis: Calculate the percentage reduction in infection in the treated plants compared to the untreated controls.

Mandatory Visualization

Proposed Mechanism of Action

While the precise signaling pathways affected by thiarubrines in nematodes are not yet fully elucidated, their biocidal activity is known to be enhanced by light. The proposed mechanism involves the light-induced generation of reactive oxygen species (ROS), which are highly damaging to cellular components.

G cluster_Thiarubrine This compound Action cluster_Nematode Nematode Cell Thiarubrine_B This compound Excited_Thiarubrine Excited State This compound* Thiarubrine_B->Excited_Thiarubrine Activation Light Light (UVA/Visible) Light->Excited_Thiarubrine ROS Reactive Oxygen Species (ROS) Excited_Thiarubrine->ROS Generates Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attacks Cell_Damage Oxidative Damage Cellular_Components->Cell_Damage Leads to Nematode_Death Nematode Death Cell_Damage->Nematode_Death Results in

Caption: Proposed light-activated mechanism of this compound.

Experimental Workflow: In Vitro Nematicidal Bioassay

The following diagram illustrates the key steps in the in vitro bioassay protocol.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_assay Set up 24-well Plate Assay (Thiarubrine + Nematodes) prep_dilutions->setup_assay prep_nematodes Prepare Nematode Suspension prep_nematodes->setup_assay incubate Incubate in Dark setup_assay->incubate assess_mortality Assess Nematode Mortality (Microscopy) incubate->assess_mortality analyze_data Analyze Data (Calculate LC50) assess_mortality->analyze_data end End analyze_data->end

Caption: Workflow for in vitro nematicidal activity assessment.

Future Directions

Further research is warranted to specifically quantify the nematicidal activity of this compound and to elucidate the precise molecular targets and signaling pathways disrupted by this class of compounds within nematodes. Understanding these mechanisms will be crucial for the development of thiarubrine-based nematicides for sustainable agriculture. The light-dependency of their activity also presents a unique opportunity for developing targeted application strategies.

Photochemical properties and light-activated toxicity of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photochemical properties and light-activated toxicity of Thiarubrine B, a naturally occurring sulfur-containing polyine. The information is intended to guide research and development efforts related to its potential as a photosensitizing agent.

Photochemical Properties

This compound is a deep red pigment that exhibits significant photosensitivity.[1] Upon exposure to visible light, it undergoes a photochemical transformation to form a corresponding thiophene. This process involves the formation of a short-lived and unstable photointermediate, a 2,6-dithiabicyclo[3.1.0]hex-3-ene polyyne, also referred to as a "photosulfide".[1] This intermediate rapidly desulfurizes, yielding the thiophene and elemental sulfur.[1] The half-life of a similar photointermediate from Thiarubrine A at room temperature is 12.3 minutes, highlighting its transient nature.[1]

Photophysical Data

Table 1: Physicochemical and Photochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₈S₂[2]
Molecular Weight 228.3 g/mol [2]
Appearance Intense red pigment[1]
Photochemical Reaction Forms unstable photosulfides and thiophenes upon visible light exposure.[1]

Note: Specific quantitative data on absorption maxima, molar extinction coefficient, and singlet oxygen quantum yield for this compound are not currently available in the literature. The development of such data is a key area for future research.

Light-Activated Toxicity

The light-activated toxicity of thiarubrines is intrinsically linked to their photochemical properties. The unstable photosulfide intermediates generated upon light exposure are believed to be highly reactive and contribute significantly to the observed toxicity.[1] While Thiarubrine A has demonstrated potent light-independent antifungal activity, this toxicity is significantly enhanced by exposure to visible light.[1] For instance, visible-light irradiation of Candida albicans cell suspensions treated with Thiarubrine A resulted in a 99% decrease in cell viability.[1] This suggests a potent phototoxic effect.

Cytotoxicity Data

Quantitative cytotoxicity data, such as IC50 values, for this compound are not available in the current literature. To assess its potential as a photodynamic therapy agent, it is crucial to determine its cytotoxic effects under both dark and light conditions against various cell lines.

Table 2: Representative Cytotoxicity Data for Thiarubrine A (as a proxy)

Cell LineConditionEndpointResultReference
Candida albicansVisible Light IrradiationCell Viability99% decrease[1]

Note: The data presented is for Thiarubrine A and should be considered as indicative for this compound. Rigorous experimental determination of IC50 values for this compound is required.

Signaling Pathways and Mechanism of Action

The precise signaling pathways involved in the light-activated toxicity of this compound have not been fully elucidated. However, based on the photochemical reaction, a proposed mechanism involves the generation of highly reactive intermediates that can induce cellular damage.

G cluster_0 Photochemical Activation cluster_1 Cellular Effects Thiarubrine_B This compound Excited_State Excited State this compound* Thiarubrine_B->Excited_State Absorption Visible_Light Visible Light (hν) Visible_Light->Excited_State Photosulfide Unstable Photosulfide Intermediate Excited_State->Photosulfide Photochemical Reaction Thiophene Thiophene Photosulfide->Thiophene Sulfur Elemental Sulfur (S₈) Photosulfide->Sulfur Cellular_Targets Cellular Macromolecules (Proteins, Lipids, DNA) Photosulfide->Cellular_Targets Alkylation/ Cross-linking Oxidative_Stress Oxidative Stress Sulfur->Oxidative_Stress Potential Contribution Cell_Damage Cellular Damage Cellular_Targets->Cell_Damage Oxidative_Stress->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis

Caption: Proposed mechanism of this compound light-activated toxicity.

The highly reactive, strained ring structure of the photosulfide intermediate likely reacts with various cellular nucleophiles, leading to alkylation and cross-linking of essential biomolecules such as proteins and DNA. Furthermore, the extruded elemental sulfur could potentially contribute to cellular toxicity by disrupting redox balance and inducing oxidative stress.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the photochemical properties and light-activated toxicity of this compound.

Protocol for Determining UV-Visible Absorption Spectrum

This protocol outlines the procedure for obtaining the absorption spectrum of this compound to identify its absorption maxima (λmax) and determine its molar extinction coefficient (ε).

G Start Start Prep_Stock Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) Start->Prep_Stock Prep_Dilutions Prepare Serial Dilutions in Spectroscopic Grade Solvent (e.g., Ethanol, Acetonitrile) Prep_Stock->Prep_Dilutions Spectro_Setup Set up Spectrophotometer (Scan range: 200-800 nm) Prep_Dilutions->Spectro_Setup Blank Measure Absorbance of Blank (Solvent only) Spectro_Setup->Blank Measure_Samples Measure Absorbance of This compound Dilutions Blank->Measure_Samples Plot_Data Plot Absorbance vs. Wavelength to Determine λmax Measure_Samples->Plot_Data Beer_Lambert Plot Absorbance at λmax vs. Concentration Plot_Data->Beer_Lambert Calculate_Epsilon Calculate Molar Extinction Coefficient (ε) from the Slope of the Beer-Lambert Plot Beer_Lambert->Calculate_Epsilon End End Calculate_Epsilon->End

Caption: Workflow for determining the absorption spectrum of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Ethanol or Acetonitrile, spectroscopic grade

  • Quartz cuvettes

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • Prepare a series of dilutions of the stock solution in the desired spectroscopic solvent (e.g., ethanol or acetonitrile) to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µM).

  • Set the spectrophotometer to scan a wavelength range of 200-800 nm.

  • Use the spectroscopic solvent as a blank to zero the instrument.

  • Measure the absorbance spectra of each dilution in a quartz cuvette.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • Plot the absorbance at λmax against the corresponding concentrations.

  • Perform a linear regression analysis on the plotted data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

Protocol for In Vitro Phototoxicity Assessment (adapted from OECD TG 432)

This protocol describes the 3T3 Neutral Red Uptake (NRU) phototoxicity test to determine the cytotoxic and phototoxic potential of this compound.

G Start Start Seed_Cells Seed 3T3 Fibroblasts in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Prepare_Drug Prepare Serial Dilutions of this compound Incubate_1->Prepare_Drug Treat_Cells Treat Cells with this compound (Two identical sets of plates) Prepare_Drug->Treat_Cells Incubate_2 Incubate for 1 hour Treat_Cells->Incubate_2 Irradiate Irradiate one set of plates with non-toxic dose of UVA/Visible light (+Light) Incubate_2->Irradiate Dark Keep the second set of plates in the dark (-Light) Incubate_2->Dark Incubate_3 Incubate both sets for 24 hours Irradiate->Incubate_3 Dark->Incubate_3 NRU_Assay Perform Neutral Red Uptake (NRU) Assay Incubate_3->NRU_Assay Measure_Absorbance Measure Absorbance at 540 nm NRU_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values for +Light and -Light conditions Calculate_Viability->Determine_IC50 Calculate_PIF Calculate Photo Irritancy Factor (PIF) Determine_IC50->Calculate_PIF End End Calculate_PIF->End

Caption: Workflow for the in vitro phototoxicity testing of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • Light source with a defined UVA and visible light spectrum

  • Plate reader

Procedure:

  • Seed 3T3 fibroblasts into 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Prepare a range of concentrations of this compound in culture medium.

  • Remove the culture medium from the cells and add the this compound solutions to two identical sets of plates. Include a solvent control.

  • Incubate the plates for 1 hour.

  • Expose one set of plates to a non-cytotoxic dose of UVA/visible light. Keep the second set of plates in the dark for the same duration.

  • Wash the cells with PBS and add fresh culture medium.

  • Incubate both sets of plates for 24 hours.

  • Perform the Neutral Red Uptake assay by incubating the cells with Neutral Red solution, followed by washing and destaining.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the solvent control.

  • Determine the IC50 values (the concentration that causes a 50% reduction in viability) for both the irradiated and non-irradiated conditions.

  • Calculate the Photo Irritancy Factor (PIF) using the formula: PIF = IC50 (-Light) / IC50 (+Light). A PIF value > 5 is generally considered indicative of phototoxicity.

Conclusion

This compound is a photosensitive molecule with the potential for light-activated therapeutic applications. Its phototoxicity is linked to the formation of reactive intermediates upon light exposure. Further research is critically needed to quantify its photophysical properties, determine its cytotoxic and phototoxic efficacy against relevant cell lines, and elucidate the specific molecular mechanisms and signaling pathways involved in its mode of action. The protocols provided herein offer a framework for conducting these essential investigations.

References

Application Notes and Protocols for Thiarubrine B in Agricultural Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarubrine B is a naturally occurring polyacetylene dithiin found in various plants of the Asteraceae family, such as giant ragweed (Ambrosia trifida). Like other thiarubrines, it is recognized for its potent antimicrobial and pesticidal properties. These compounds are characterized by their light-activated toxicity, making them a subject of interest for developing novel, potentially environmentally friendly pest control agents in agriculture. This compound's activity spectrum includes nematicidal, insecticidal, and antifungal effects, offering a broad range for research and development in crop protection.

The primary mechanism of action for thiarubrines involves photosensitization. Upon exposure to visible light, the 1,2-dithiin ring becomes excited, leading to the formation of reactive oxygen species (ROS) or other toxic intermediates that can cause cellular damage to the target pest. This light-dependent activity is a key feature to consider in its application and experimental design.

Disclaimer: Detailed quantitative data and specific experimental protocols for this compound are limited in publicly available scientific literature. Therefore, the following application notes and protocols are based on the known properties of thiarubrines as a class of compounds and utilize specific data from the closely related and more extensively studied Thiarubrine C as a representative example to illustrate potential efficacy and methodology. Researchers are encouraged to conduct dose-response experiments to determine the optimal concentrations for this compound against specific target pests.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the nematicidal activity of the related compound, Thiarubrine C, against various nematode species. This data is provided to illustrate the potential efficacy of thiarubrine compounds.

CompoundTarget PestEfficacy MetricValue (ppm)Exposure TimeLight ConditionReference
Thiarubrine CMeloidogyne incognita (Root-knot nematode)LC5012.448 hoursDark[1][2]
Thiarubrine CPratylenchus penetrans (Root-lesion nematode)LC5023.548 hoursDark[1][2]
Thiarubrine CMeloidogyne incognitaMortality2072 hoursDark[3]
Thiarubrine CTeratorhabditis dentifera (Microbivorous nematode)100% Mortality202 hoursLight[3]
Thiarubrine CTeratorhabditis dentifera (Microbivorous nematode)100% Mortality208 hoursDark[3]

Experimental Protocols

General Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in various bioassays.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO) or acetone

  • Sterile distilled water

  • Surfactant (e.g., Tween 20)

  • Sterile glassware (volumetric flasks, beakers)

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of pure this compound using an analytical balance.

  • Dissolve the weighed this compound in a minimal amount of DMSO or acetone. Thiarubrines have low solubility in water.

  • In a volumetric flask, add the dissolved this compound to sterile distilled water containing a small amount of a surfactant (e.g., 0.01-0.05% Tween 20) to aid in suspension.

  • Stir the solution thoroughly using a magnetic stirrer until a homogenous suspension is achieved.

  • Prepare serial dilutions from this stock solution to obtain the desired test concentrations for the bioassays.

  • Note: Due to the light sensitivity of this compound, all steps should be performed under low-light conditions or in amber-colored glassware to prevent premature degradation.

Protocol for Nematicidal Bioassay

Objective: To evaluate the in vitro nematicidal activity of this compound against plant-parasitic nematodes.

Materials:

  • This compound test solutions (various concentrations)

  • Nematode suspension (e.g., Meloidogyne incognita J2 larvae)

  • 24-well microtiter plates

  • Sterile distilled water (for control)

  • Microscope

  • Pipettes

  • Incubator

Protocol:

  • Prepare a suspension of the target nematode species (e.g., M. incognita second-stage juveniles, J2) in sterile water.

  • Adjust the nematode suspension to a concentration of approximately 25-50 nematodes per 50 µL.

  • In the wells of a 24-well microtiter plate, add 950 µL of the this compound test solutions at different concentrations.

  • To each well, add 50 µL of the nematode suspension.

  • For the control group, add 950 µL of sterile distilled water with the same concentration of the solvent and surfactant used for the test solutions, followed by 50 µL of the nematode suspension.

  • To assess the effect of light, one set of plates can be exposed to a light source (e.g., fluorescent lamp) while another set is kept in the dark by wrapping in aluminum foil.

  • Incubate the plates at a constant temperature (e.g., 25°C).

  • Assess nematode mortality at 24, 48, and 72-hour intervals. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each concentration and time point.

  • Determine the LC50 value using probit analysis.

Protocol for Insecticidal Bioassay

Objective: To assess the insecticidal activity of this compound against a model insect pest (e.g., larvae of a lepidopteran species).

Materials:

  • This compound test solutions

  • Insect larvae (e.g., Spodoptera litura)

  • Leaf discs from a suitable host plant (e.g., cabbage, lettuce)

  • Petri dishes

  • Filter paper

  • Micro-applicator or sprayer

  • Light source and dark chamber

Protocol:

  • Prepare fresh leaf discs of a uniform size from the host plant.

  • Apply a known volume of the this compound test solution evenly onto the surface of each leaf disc using a micro-applicator or a small sprayer.

  • Allow the solvent to evaporate completely, leaving a residue of this compound on the leaf disc.

  • For the control group, treat leaf discs with the solvent and surfactant solution only.

  • Place a treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.

  • Introduce a single insect larva into each Petri dish.

  • Prepare two sets of experiments: one exposed to light and one kept in complete darkness.

  • Monitor larval mortality at 24, 48, and 72-hour intervals.

  • Record other observations such as anti-feedant effects (by measuring the leaf area consumed) or developmental abnormalities.

  • Calculate the percentage mortality and determine the LC50 value.

Protocol for Antifungal Bioassay

Objective: To evaluate the in vitro antifungal activity of this compound against a plant pathogenic fungus.

Materials:

  • This compound test solutions

  • Pure culture of a target fungus (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Cork borer

  • Incubator

Protocol:

  • Prepare PDA medium and sterilize it by autoclaving.

  • Allow the PDA to cool to about 45-50°C.

  • Add the this compound test solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • For the control, add the solvent and surfactant solution to the PDA.

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • To test for light-dependency, incubate one set of plates under a light source and another set in the dark.

  • Incubate the plates at an optimal temperature for the fungus (e.g., 28°C).

  • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition for each concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_conditions Experimental Conditions cluster_analysis Data Analysis prep_thiarubrine Prepare this compound Stock Solution nematicidal Nematicidal Bioassay (in vitro) prep_thiarubrine->nematicidal insecticidal Insecticidal Bioassay (Leaf Disc Method) prep_thiarubrine->insecticidal antifungal Antifungal Bioassay (Poisoned Food Technique) prep_thiarubrine->antifungal prep_pests Culture Target Pests (Nematodes, Insects, Fungi) prep_pests->nematicidal prep_pests->insecticidal prep_pests->antifungal light Light Exposure nematicidal->light dark Dark Control nematicidal->dark insecticidal->light insecticidal->dark antifungal->light antifungal->dark data_collection Collect Mortality/ Inhibition Data light->data_collection dark->data_collection lc50 Calculate LC50/IC50 data_collection->lc50 conclusion Determine Efficacy lc50->conclusion

Caption: Experimental workflow for evaluating the pesticidal activity of this compound.

mechanism_of_action ThiarubrineB This compound ExcitedThiarubrine Excited State This compound* ThiarubrineB->ExcitedThiarubrine Activation Light Visible Light (Photon Absorption) Light->ExcitedThiarubrine ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ExcitedThiarubrine->ROS Energy Transfer to Oxygen CellularDamage Cellular Damage (Lipid peroxidation, protein oxidation, DNA damage) ROS->CellularDamage Oxidative Stress PestDeath Pest Mortality CellularDamage->PestDeath

Caption: Proposed light-activated mechanism of action for this compound.

logical_relationships cluster_properties Properties of this compound cluster_applications Potential Agricultural Applications cluster_considerations Development Considerations prop1 Nematicidal Activity app1 Control of Root-Knot and Lesion Nematodes prop1->app1 prop2 Insecticidal Activity app2 Management of Foliar and Soil-borne Insects prop2->app2 prop3 Antifungal Activity app3 Suppression of Fungal Plant Pathogens prop3->app3 prop4 Light-Activated Toxicity prop4->app1 enhances prop4->app2 enhances prop4->app3 enhances cons1 Formulation Development for Stability and Delivery app1->cons1 cons2 Field Efficacy Trials app1->cons2 cons3 Non-target Organism Toxicity Assessment app1->cons3 cons4 Optimization of Light Activation in Field app1->cons4 app2->cons1 app2->cons2 app2->cons3 app2->cons4 app3->cons1 app3->cons2 app3->cons3 app3->cons4

Caption: Logical relationships in the development of this compound for pest control.

References

Troubleshooting & Optimization

Stability issues of the 1,2-dithiin ring in Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarubrine B. The focus is on addressing the inherent stability issues of the 1,2-dithiin ring.

Frequently Asked Questions (FAQs)

Q1: My deep red this compound solution is losing its color over time. What is happening?

A1: The red color of this compound is characteristic of the conjugated 1,2-dithiin ring system. A loss of color indicates the degradation of this ring. The primary degradation pathway involves the light-induced conversion of the 1,2-dithiin to a corresponding thiophene, which is a colorless or pale-yellow compound.[1][2] This process involves the extrusion of a sulfur atom.

Q2: What are the main factors that affect the stability of this compound?

A2: The stability of the 1,2-dithiin ring in this compound is primarily affected by:

  • Light: Exposure to both UV and visible light can rapidly degrade the molecule.[1][2] This is the most significant factor.

  • Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.

  • pH: Strongly acidic or basic conditions can catalyze the hydrolysis and degradation of the dithiin ring.

  • Oxidizing Agents: The sulfur atoms in the dithiin ring are susceptible to oxidation, which can lead to ring opening and degradation.

  • Solvent: The polarity of the solvent can influence the stability of this compound.

Q3: Is there a way to handle this compound to minimize degradation during experiments?

A3: Yes, by taking the following precautions, you can significantly reduce degradation:

  • Work in low-light conditions: Use amber vials or wrap your containers in aluminum foil to protect the compound from light.[3]

  • Control the temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and minimize exposure to heat during experiments.

  • Use appropriate solvents: Prepare solutions fresh and consider using deoxygenated solvents to minimize oxidation.

  • Buffer solutions: If working in aqueous media, use a pH buffer in the neutral range (around pH 6-7) to avoid acid or base-catalyzed degradation.

Q4: What are the degradation products of this compound?

A4: The major degradation product of this compound upon exposure to light is the corresponding thiophene derivative, formed by the loss of a sulfur atom from the 1,2-dithiin ring.[1][2] Other potential degradation products from hydrolysis or oxidation may include ring-opened species and sulfoxides, although these are less commonly reported.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting:

      • Confirm that all work is being done under subdued light and that all solutions are stored in light-protecting containers.

      • Run a control experiment where a solution of this compound is kept in the dark and another is exposed to ambient light, then measure the concentration of each over time using HPLC. A significant difference will confirm photosensitivity.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting:

      • Ensure that solutions are not exposed to high temperatures during preparation (e.g., during sonication for dissolution).

      • Perform a temperature stress test by incubating aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the concentration over time.

  • Possible Cause 3: Inappropriate pH.

    • Troubleshooting:

      • Measure the pH of your solution.

      • If the pH is highly acidic or basic, adjust it to a neutral range using a suitable buffer system.

      • Conduct a pH stability study to determine the optimal pH range for your experimental conditions.

Issue 2: Appearance of unknown peaks in HPLC chromatogram.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting:

      • Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This can help identify potential degradation products, such as the corresponding thiophene (mass of this compound minus the mass of one sulfur atom).

      • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.

      • For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Data Presentation

Table 1: Hypothetical Degradation Rates of this compound under Different Light Conditions.

ConditionHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
Dark (control)> 168< 0.004
Ambient Lab Light80.087
Direct Sunlight< 0.5> 1.386

Data is hypothetical and for illustrative purposes. Actual rates will depend on solvent, concentration, and light intensity.

Table 2: Hypothetical Effect of Temperature on this compound Stability (in the dark).

TemperatureHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
4°C> 336< 0.002
25°C (Room Temp)960.007
40°C240.029
60°C60.116

Data is hypothetical and for illustrative purposes.

Table 3: Hypothetical Influence of pH on this compound Stability at 25°C (in the dark).

pHHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.0 (Acidic)480.014
7.0 (Neutral)960.007
9.0 (Basic)360.019

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV-Vis or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours. At specified time points, withdraw aliquots, cool to room temperature, and dilute for HPLC analysis.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to light in a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at various time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A C18 column is typically suitable. A gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Monitor the chromatograms for the decrease in the peak area of this compound and the appearance of new peaks.

  • Peak Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent drug and any degradation products to aid in their identification.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To quantify this compound and its major degradation products to assess stability.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 330 nm (or PDA detection from 200-600 nm)

  • Column Temperature: 30°C

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Mandatory Visualization

degradation_pathway Thiarubrine_B This compound (1,2-Dithiin Ring) Photointermediate Photointermediate (2,6-Dithiabicyclo[3.1.0]hex-3-ene) Thiarubrine_B->Photointermediate Light (hν) Other_Degradation Other Degradation Products Thiarubrine_B->Other_Degradation Heat, pH, Oxidation Photointermediate->Thiarubrine_B Thermal Reversion Thiophene Thiophene Derivative Photointermediate->Thiophene Desulfurization Sulfur Elemental Sulfur (S) Photointermediate->Sulfur

Caption: Photodegradation pathway of the 1,2-dithiin ring in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Further Characterization Stock_Solution Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Light, Heat, pH, Oxidant) Stock_Solution->Stress_Conditions Sampling Withdraw Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC-UV/PDA Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks appear Data_Analysis Calculate Degradation Rate and Identify Products HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Isolation Isolate Major Degradation Products Data_Analysis->Isolation If structure is unknown NMR_Analysis NMR for Structural Elucidation Isolation->NMR_Analysis

Caption: General experimental workflow for this compound stability testing.

References

Degradation of Thiarubrine B upon exposure to light and air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential experimental challenges associated with Thiarubrine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light and air?

This compound is a naturally occurring, intensely red, sulfur-containing pigment found in certain plants of the Asteraceae family. Its structure, rich in conjugated double and triple bonds and containing a dithiin ring, makes it highly susceptible to degradation upon exposure to light (photolabile).[1] Light energy, particularly in the UV and visible spectrum, can excite the molecule, leading to the formation of unstable intermediates and subsequent degradation products. While the role of atmospheric oxygen has not been explicitly detailed in the literature for this compound, oxygen can often participate in the degradation of photosensitive compounds through photo-oxidation pathways.

Q2: What are the primary degradation products of this compound?

Upon exposure to visible or UV light, this compound degrades into thiophenes and elemental sulfur.[1] This conversion proceeds through the formation of short-lived and unstable photointermediates known as photosulfides.[1]

Q3: What is the expected stability of this compound in solution?

Q4: How should I store my this compound samples?

To ensure the integrity of your this compound samples, they should be stored as a solid in a dark, cool, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize potential oxidation. When in solution, it is crucial to use amber vials or wrap containers in aluminum foil and keep them on ice or at refrigerated temperatures, away from any light sources.

Q5: Are the degradation products of this compound biologically active?

Yes, the photointermediates and/or other degradation products of thiarubrines have been shown to have significant toxicity against microorganisms such as Candida albicans.[1] This is an important consideration for any biological assays, as the observed activity may be due to the degradation products rather than the parent compound if proper light protection measures are not taken.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible bioassay results. Degradation of this compound during the experiment due to light exposure.Conduct all experimental steps, including sample preparation, incubation, and analysis, under subdued or red light. Use amber-colored microplates or wrap plates in aluminum foil.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products (thiophenes, photosulfides).Confirm the identity of the peaks using mass spectrometry. Review your sample handling and storage procedures to ensure complete light and air exclusion.
Loss of the characteristic red color of this compound solution. Degradation of the chromophore.This is a clear visual indicator of degradation. The solution should be discarded and a fresh one prepared, ensuring rigorous protection from light.
Low recovery of this compound after extraction or purification. Degradation during the procedure.Minimize the duration of each step. Use solvents that have been de-gassed to remove dissolved oxygen. Work in a dimly lit environment or use light-blocking covers for your glassware.

Quantitative Data on Degradation

Specific kinetic data on the photodegradation of this compound is limited in the available scientific literature. However, the rapid degradation of a closely related compound provides a strong indication of its instability.

Compound Condition Parameter Value Reference
Thiarubrine A PhotointermediateRoom TemperatureHalf-life (t½)12.3 minutes[1]

This data is for a photointermediate of Thiarubrine A and should be used as an indicator of the general instability of thiarubrine photosulfides.

Experimental Protocols

Protocol: Photostability Testing of this compound

This protocol outlines a method to assess the photostability of this compound in solution, adapted from general principles of photostability testing.

1. Materials and Equipment:

  • This compound solid

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Amber HPLC vials and clear HPLC vials

  • Aluminum foil

  • Calibrated light source (e.g., xenon lamp or fluorescent lamp with a known spectrum and intensity)

  • HPLC system with a UV-Vis detector and a mass spectrometer (MS)

  • C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent in a dark room or under red light.

  • Immediately dilute the stock solution to the desired experimental concentration.

  • Aliquot the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials or clear vials wrapped completely in aluminum foil (as dark controls).

3. Exposure Conditions:

  • Place the clear vials and the dark control vials in a photostability chamber at a controlled temperature.

  • Expose the samples to a controlled light source for defined periods (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • At each time point, retrieve one clear vial and one dark control vial.

4. Analysis:

  • Immediately analyze the samples from each time point by HPLC-UV/MS.

  • Monitor the peak area of this compound and any emerging peaks corresponding to degradation products.

  • The UV-Vis detector should be set to a wavelength appropriate for the maximum absorbance of this compound.

  • The mass spectrometer will help in identifying the degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

  • Compare the chromatograms of the exposed samples and dark controls to identify peaks that are a direct result of photodegradation.

Visualizations

Degradation_Pathway Thiarubrine_B This compound (Red Pigment) Photosulfide Photosulfide Intermediate (Unstable) Thiarubrine_B->Photosulfide Photon Absorption Light Visible/UV Light Light->Photosulfide Thiophene Thiophene Derivative Photosulfide->Thiophene Desulfurization Sulfur Elemental Sulfur (S8) Photosulfide->Sulfur Desulfurization Experimental_Workflow cluster_prep Sample Preparation (Subdued Light) cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prep_Stock->Dilute Aliquot Aliquot into Clear & Dark Vials Dilute->Aliquot Expose Expose to Controlled Light Source Aliquot->Expose Sample_Time Sample at Time Intervals Expose->Sample_Time HPLC HPLC-UV/MS Analysis Sample_Time->HPLC Data Quantify Degradation & Identify Products HPLC->Data

References

Technical Support Center: Total Synthesis of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Thiarubrine B. The information is compiled from published synthetic routes and addresses common challenges associated with the handling of unstable polyyne and 1,2-dithiin moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns during the synthesis and handling of this compound and its precursors?

A1: The main stability challenges arise from the conjugated polyyne chains and the 1,2-dithiin ring. Polyynes are susceptible to decomposition via light, heat, and air (oxygen), which can lead to polymerization or degradation.[1][2] The 1,2-dithiin ring can also be sensitive to heat and light. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen), in the dark or with light protection (e.g., wrapping flasks in aluminum foil), and at controlled, low temperatures whenever possible. Purified compounds should be stored under an inert atmosphere at low temperatures and protected from light.

Q2: What are the most critical steps in the total synthesis of this compound?

A2: Based on the synthesis by Block et al., the critical steps include the formation of the unstable polyyne side chains and the construction of the 1,2-dithiin ring.[3][4] The coupling reactions to create the pentadiynyl and butenynyl side chains require careful control of reaction conditions to avoid side reactions and ensure good yields. The formation of the 1,2-dithiin ring from an acyclic precursor is also a key challenge, often involving the use of sulfur transfer reagents and subsequent oxidation, which can be sensitive to reaction conditions and scale.[5][6][7]

Q3: What are the recommended purification techniques for this compound and its intermediates?

A3: Purification of polyynes and dithiins typically involves flash column chromatography on silica gel.[8] Given the potential for degradation on stationary phase, it is advisable to use deactivated silica gel (e.g., by adding a small percentage of a non-polar solvent or a neutral deactivating agent) and to perform the chromatography as quickly as possible. The use of non-polar to moderately polar eluent systems is common. For highly unstable compounds, purification at low temperatures may be necessary. It is also important to use solvents that have been thoroughly degassed to remove dissolved oxygen.

Q4: Are there specific spectroscopic characteristics to be aware of when analyzing this compound?

A4: this compound has a characteristic deep red color due to the extended conjugation of the 1,2-dithiin ring with the polyyne side chains. Its UV-Vis spectrum is a key characterization tool. NMR spectroscopy (¹H and ¹³C) is essential for structural elucidation, but care should be taken as prolonged exposure to the spectrometer's light source or elevated temperatures in the NMR tube could potentially lead to degradation. Samples should be prepared fresh and run promptly.

Troubleshooting Guides

Problem 1: Low yield in the formation of the 1,2-dithiin ring.
Possible Cause Suggested Solution
Incomplete reaction of the acyclic precursor with the sulfur transfer reagent.Ensure the sulfur transfer reagent is of high purity and used in the correct stoichiometric amount. Monitor the reaction closely by TLC to determine the optimal reaction time.
Degradation of the 1,2-dithiin product during workup or purification.Minimize exposure to light and heat. Use degassed solvents for workup and chromatography. Consider using deactivated silica gel for purification.
Side reactions, such as polymerization of the polyyne chains.Maintain strict anaerobic and anhydrous conditions. Ensure the reaction temperature is carefully controlled.
Issues with the oxidative ring closure step.Optimize the choice and amount of the oxidizing agent. Ensure the reaction is performed at the recommended temperature to avoid over-oxidation or decomposition.
Problem 2: Decomposition of polyyne-containing intermediates.
Possible Cause Suggested Solution
Exposure to light.Protect reaction vessels and storage containers from light by wrapping them in aluminum foil. Work in a dimly lit fume hood.
Exposure to air (oxygen).Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction, workup, and storage. Use Schlenk techniques and degassed solvents.
Elevated temperatures.Use low temperatures for reactions whenever possible. Avoid high temperatures during solvent removal; use a rotary evaporator at low temperature and pressure. Store intermediates at -20°C or below.
Presence of transition metal impurities.Ensure all glassware is scrupulously clean. Use high-purity reagents and solvents.

Summary of Quantitative Data

The following table summarizes the quantitative data for the key steps in the total synthesis of this compound as reported by Block et al. (1994).[3][4]

StepReactionReagents and ConditionsYield (%)
1Formation of Benzyl Thioether1. n-BuLi, Et₂O, -78 °C to RT; 2. S₈; 3. BnBr100
2Desilylationn-Bu₄N⁺F⁻, H₂O, THF, RT, 2.5 h96
3Glaser CouplingCuCl, O₂, (CH₂NMe₂)₂, Acetone, RT, 3 h97
4Stannane FormationEt₃B, Pd(PPh₃)₄, Ph₃SnH, Hexane/PhMe, -30 °C to RT56
5IodinationI₂, CH₂Cl₂, 0 °C, 2 h97

Key Experimental Protocols

Protocol 1: Formation of the 1,2-Dithiin Ring (General Concept)

A common strategy for the synthesis of 3,6-disubstituted 1,2-dithiins involves the 1,4-bis-addition of a thiol to a 1,3-butadiyne. The resulting adduct can then undergo deprotection and oxidative cyclization to form the dithiin ring.[5][7]

  • Thiol Addition: To a solution of the 1,4-disubstituted 1,3-butadiyne in an appropriate solvent (e.g., DMF), a catalytic amount of a base (e.g., KOH) is added at room temperature. The thiol is then added, and the reaction is stirred until completion (monitored by TLC).

  • Deprotection and Cyclization: The adduct is dissolved in a suitable solvent system (e.g., THF/liquid ammonia). A reducing agent (e.g., lithium metal) is added at low temperature (-78 °C) to remove the thiol protecting groups. The resulting dithiolate is then treated with an oxidizing agent (e.g., a solution of iodine and potassium iodide) to effect the ring closure, yielding the 1,2-dithiin.

Protocol 2: Palladium-Catalyzed Coupling for Polyene-Yne Construction (Stille Coupling Example from Block's Synthesis) [3]

This protocol describes the coupling of an organostannane with an organohalide, a key step in constructing one of the side chains of this compound.

  • Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, the vinyl iodide substrate is dissolved in a mixture of hexanes and toluene. The solution is cooled to -30 °C.

  • Reagent Addition: Triethylborane (Et₃B), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and triphenyltin hydride (Ph₃SnH) are added sequentially via syringe.

  • Reaction Progression: The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Visualizations

ThiarubrineB_Synthesis_Workflow cluster_start Starting Materials cluster_sidechain1 Pentadiynyl Side Chain Synthesis cluster_sidechain2 Butenynyl Side Chain Synthesis cluster_assembly Fragment Assembly and Dithiin Formation A Protected Butadiyne C Deprotection A->C Step 1 B But-3-en-1-yne F Stannylation of Butenyne B->F Step 4 D Glaser Coupling C->D Step 2 E Functionalization D->E Step 3 G Stille Coupling E->G Pentadiynyl Fragment F->G Butenynyl Stannane H Sulfurization/Dithiin Formation G->H Acyclic Precursor I This compound H->I Final Product

Caption: Synthetic workflow for the total synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield in Dithiin Formation q1 Is the starting material fully consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there evidence of product degradation? a1_yes->q2 s1 Optimize reaction time and/or reagent stoichiometry. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Improve protection from light/heat/air. Use milder purification methods. a2_yes->s2 s3 Investigate for potential side reactions (e.g., polymerization). a2_no->s3

Caption: Troubleshooting decision tree for low yield in 1,2-dithiin ring formation.

References

Technical Support Center: Optimizing Thiarubrine B Extraction from Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Thiarubrine B from plant roots.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is a naturally occurring polyacetylene with a distinct red color and a 1,2-dithiacyclohexa-3,5-diene ring structure. It exhibits significant biological activities, including antimicrobial and cytotoxic properties. This compound, along with the closely related Thiarubrine A, is primarily found in the roots of various plants belonging to the Asteraceae family. Notable sources include Ambrosia artemisiifolia (common ragweed), Chaenactis douglasii, and Eriophyllum lanatum.

Q2: Which solvents are most effective for extracting this compound?

Methanol is a commonly used and effective solvent for extracting thiarubrines from plant roots.[1] Due to the lipophilic nature of polyacetylenes, other organic solvents of varying polarities, such as ethanol, acetone, and ethyl acetate, may also be effective. The choice of solvent can significantly impact the extraction yield and the purity of the extract. It is advisable to perform small-scale pilot extractions with a few selected solvents to determine the optimal one for your specific plant material.

Q3: What are the critical parameters to control during the extraction process?

Several parameters can influence the extraction yield and stability of this compound:

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete recovery of the target compound. However, prolonged exposure to the solvent and heat can also cause degradation.

  • Particle Size of Plant Material: Grinding the plant roots to a fine powder increases the surface area available for solvent penetration and can significantly improve extraction efficiency.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield, but using excessive solvent can make the subsequent concentration step more time-consuming and energy-intensive.

  • pH: The pH of the extraction medium can affect the stability of the target compound. Polyacetylenes can be sensitive to acidic or alkaline conditions.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector is a common and reliable method for the quantification of this compound.[2] A validated analytical method using a suitable reference standard is required for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of Red Pigment (this compound) 1. Inappropriate Solvent: The solvent used may not have the optimal polarity to solubilize this compound.2. Insufficient Extraction Time: The extraction duration may not be long enough for complete recovery.3. Degradation of this compound: this compound is sensitive to light, heat, and oxygen.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate).2. Optimize Extraction Time: Increase the extraction time in increments and monitor the yield to determine the optimal duration.3. Protect from Degradation: Conduct the extraction in the dark or using amber glassware. Use moderate temperatures and consider purging the extraction vessel with an inert gas like nitrogen to minimize oxidation.
Extract Color Fades Quickly Degradation of this compound: The red color of the extract is due to the thiarubrine chromophore, and its fading indicates degradation.1. Minimize Light Exposure: Work under subdued light and store extracts in amber vials.2. Avoid High Temperatures: Use lower extraction temperatures and evaporate the solvent under reduced pressure at a low temperature.3. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
Low Purity of the Extract 1. Co-extraction of Other Compounds: The solvent may be extracting a wide range of other compounds from the plant matrix.2. Presence of Chlorophyll (if aerial parts are included): Chlorophyll can interfere with the analysis and purification of thiarubrines.1. Solvent Selectivity: Try a less polar solvent to reduce the extraction of highly polar impurities.2. Purification Steps: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the crude extract.3. Use only Root Material: Ensure that only the root material is used for extraction to avoid chlorophyll contamination.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material.2. Inconsistent Extraction Parameters: Variations in particle size, solvent-to-solid ratio, temperature, or extraction time can lead to inconsistent results.1. Standardize Plant Material: Use plant material from the same source and harvest time, and store it under consistent conditions.2. Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol for all batches.

Data Presentation

The following tables summarize quantitative data on the extraction of thiarubrines. Note: The specific data provided is for Thiarubrine A from hairy root cultures of Ambrosia artemisiifolia, which serves as a valuable proxy for this compound due to their structural similarity and co-occurrence.

Table 1: Effect of Elicitors on Thiarubrine A Yield in Ambrosia artemisiifolia Hairy Root Cultures

ElicitorConcentrationExposure Time (h)Thiarubrine A Yield (µg/g of biomass)Fold Increase (vs. Control)
Control--~71-
Vanadyl Sulfate50 mg/L725698
Protomyces gravidus Cell Wall Filtrate5 µM48647~9
Botrytis cinereae Cell Wall Filtrate---3

Source: Adapted from a study on elicitation strategies for thiarubrine A production.[2]

Table 2: General Influence of Extraction Parameters on Yield

ParameterConditionExpected Effect on YieldRationale
Temperature Low (e.g., 20-30°C)ModerateMinimizes degradation but may have lower extraction efficiency.
Moderate (e.g., 40-50°C)Potentially OptimalBalances increased solubility and diffusion with minimal degradation.
High (e.g., >60°C)DecreasedIncreased risk of thermal degradation of this compound.
Solvent Polarity Non-polar (e.g., Hexane)LowThiarubrines have some polarity.
Mid-polar (e.g., Ethyl Acetate, Acetone)Moderate to HighGood for solubilizing polyacetylenes.
Polar (e.g., Methanol, Ethanol)HighMethanol is a commonly reported effective solvent.

Experimental Protocols

1. Maceration Extraction Protocol

  • Preparation of Plant Material: Air-dry the plant roots at room temperature in a well-ventilated, dark place. Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction: Weigh 10 g of the powdered root material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of methanol to the flask.

  • Incubation: Seal the flask and keep it on an orbital shaker at room temperature (20-25°C) for 24 hours, protected from light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process with the residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried crude extract in an amber vial at -20°C.

2. Soxhlet Extraction Protocol

  • Preparation of Plant Material: Prepare the dried and powdered root material as described in the maceration protocol.

  • Extraction: Place 10 g of the powdered root material in a cellulose thimble and place the thimble in the Soxhlet extractor. Add 200 mL of methanol to the round-bottom flask.

  • Soxhlet Operation: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. Ensure the apparatus is protected from light.

  • Concentration: After the extraction is complete, cool the solvent and evaporate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried crude extract in an amber vial at -20°C.

3. HPLC Quantification Protocol for this compound

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength of this compound.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Thiarubrine_Extraction_Workflow plant_material Plant Roots (e.g., Ambrosia artemisiifolia) drying Drying (Air-dry, dark) plant_material->drying grinding Grinding (Fine powder) drying->grinding extraction Extraction (Maceration or Soxhlet) grinding->extraction filtration Filtration extraction->filtration solvent Solvent (e.g., Methanol) solvent->extraction concentration Concentration (Rotary Evaporator, <40°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low this compound Yield? check_plant_material Is plant material fresh and properly stored? start->check_plant_material Yes check_extraction_params Are extraction parameters (solvent, temp, time) optimal? check_plant_material->check_extraction_params Yes optimize_storage Improve plant material handling and storage. check_plant_material->optimize_storage No check_degradation Is there evidence of degradation (color loss)? check_extraction_params->check_degradation Yes optimize_extraction Optimize solvent, temperature, and extraction time. check_extraction_params->optimize_extraction No protect_from_degradation Protect from light, heat, and oxygen. check_degradation->protect_from_degradation Yes end Improved Yield check_degradation->end No optimize_storage->start optimize_extraction->start protect_from_degradation->start

Caption: Troubleshooting decision tree for low this compound extraction yield.

Biosynthesis_Pathway fatty_acid Fatty Acid Precursor (e.g., Linoleic Acid) crepenynic_acid Crepenynic Acid fatty_acid->crepenynic_acid Acetylenase desaturation Further Desaturation & Acetylenase Activity crepenynic_acid->desaturation polyacetylenes C18 Polyacetylenes desaturation->polyacetylenes chain_shortening Oxidative Chain Shortening polyacetylenes->chain_shortening c13_precursor C13-Polyacetylene Precursor chain_shortening->c13_precursor sulfur_incorporation Sulfur Incorporation c13_precursor->sulfur_incorporation thiarubrine_b This compound sulfur_incorporation->thiarubrine_b

Caption: Simplified proposed biosynthetic pathway of this compound.

References

Technical Support Center: Overcoming Low Solubility of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarubrine B. The information aims to address common challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a naturally occurring dithiacyclohexadiene polyine with potent antifungal, antibiotic, and light-activated biocidal properties.[1] Its complex, nonpolar structure results in low solubility in water and aqueous buffers, which can significantly hinder its study and application in biological systems. The hydrophobicity of this compound is indicated by its calculated XLogP3-AA value of 3.8, signifying a strong preference for lipid-rich environments over aqueous ones.[2]

Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. What can I do?

This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Increase the solvent concentration: If your experiment can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity to your cells or biological system.

  • Use a solubilizing agent: Incorporating a solubilizing agent such as cyclodextrins or specific surfactants can significantly improve the aqueous solubility of this compound.

  • Sonication: Briefly sonicating the final solution can help to disperse small aggregates that may have formed.

Q3: What is the maximum recommended concentration of DMSO or ethanol for cell-based assays?

The tolerance of cell lines to organic solvents can vary. As a general guideline, most cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol without significant cytotoxicity. However, it is crucial to perform a solvent tolerance control experiment for your specific cell line and assay to determine the optimal concentration.

Q4: Can I heat the solution to dissolve this compound?

Gentle warming can aid in dissolving this compound in organic solvents when preparing stock solutions. However, prolonged or excessive heating should be avoided as this compound is a light-sensitive and potentially heat-labile compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Possible Cause: Precipitation of this compound in the aqueous assay medium, leading to variable effective concentrations.

Solutions:

  • Visual Inspection: Before each experiment, visually inspect your final working solution under a light source for any signs of precipitation or cloudiness.

  • Solubility Testing: Perform a simple solubility test by preparing your highest desired concentration of this compound in the final assay buffer and observing it over the time course of your experiment for any precipitation.

  • Optimize Solubilization Method: Refer to the protocols below for using co-solvents or cyclodextrins to ensure this compound remains in solution.

Issue 2: Low potency or lack of activity in an in vitro assay.

Possible Cause: The actual concentration of soluble this compound is much lower than the nominal concentration due to poor solubility.

Solutions:

  • Increase Solubility: Employ one of the solubilization methods outlined in the experimental protocols section.

  • Confirm Stock Concentration: Ensure your stock solution is accurately prepared and fully dissolved. If you have access to UV-Vis spectroscopy, you can confirm the concentration of your stock solution (the molar absorptivity will be required).

  • Positive Control: Include a positive control compound with known activity in your assay to ensure the assay itself is performing as expected.

Quantitative Data Summary

The following tables summarize key data related to the solubility of this compound and commonly used solubilization aids. Note: Experimentally determined aqueous solubility data for this compound is limited. The provided values are based on its chemical properties and data for similar hydrophobic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₈S₂[2]
Molecular Weight228.3 g/mol [2]
XLogP3-AA3.8[2]
Predicted Aqueous SolubilityVery LowInferred from XLogP3-AA

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Water< 1 µg/mLEssentially insoluble.
Phosphate-Buffered Saline (PBS)< 1 µg/mLSimilar to water.
Dimethyl Sulfoxide (DMSO)> 10 mg/mLGood solubility for stock solutions.
Ethanol> 5 mg/mLGood solubility for stock solutions.
Methanol> 5 mg/mLGood solubility for stock solutions.

Table 3: Common Solubilizing Agents for Hydrophobic Compounds

AgentTypeTypical Starting ConcentrationReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-5% (w/v)[3]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Cyclodextrin1-5% (w/v)[3]
Polysorbate 80 (Tween® 80)Surfactant0.1-1% (v/v)
Cremophor® ELSurfactant0.1-1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a water bath (not exceeding 40°C) and sonicate for 5-10 minutes until the powder is completely dissolved.

  • Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The final ethanol concentration should be kept as low as possible (ideally <1%).

  • Equilibration: Stir the mixture at room temperature for at least 1 hour, protected from light, to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm syringe filter.

  • Usage: Use the resulting clear solution for your experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve store Store at -20°C / -80°C dissolve->store start Start with Aqueous Buffer add_stock Add Stock Solution start->add_stock observe Observe for Precipitation add_stock->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Clear Solution observe->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc use_cd Use Cyclodextrins precipitate->use_cd inc_cosolvent Increase Co-solvent % precipitate->inc_cosolvent assay assay no_precipitate->assay Proceed to Assay

Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.

putative_signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome thiarubrine This compound ros Increased Reactive Oxygen Species (ROS) thiarubrine->ros light Visible Light light->thiarubrine enhances activity membrane_damage Cell Membrane Damage ros->membrane_damage dna_damage DNA Damage ros->dna_damage stress_kinases Activation of Stress Kinases (e.g., JNK, p38) membrane_damage->stress_kinases dna_damage->stress_kinases apoptosis_pathway Initiation of Apoptosis Pathway stress_kinases->apoptosis_pathway caspases Caspase Activation apoptosis_pathway->caspases cell_death Cell Death (Apoptosis/Necrosis) caspases->cell_death

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Preventing isomerization of Thiarubrine B during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of Thiarubrine B during analysis. This compound is a naturally occurring dithiacyclohexadiene polyine known for its potent biological activities and its inherent instability, particularly its sensitivity to light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a sulfur-containing polyine, a class of compounds found in certain plants of the Asteraceae family. It exhibits significant antifungal and antibiotic properties. However, this compound is highly susceptible to isomerization, a process where it converts into its corresponding thiophene isomer. This transformation is a major concern because the resulting thiophene may have different biological activities and physicochemical properties, leading to inaccurate experimental results and potential loss of desired therapeutic effects.

Q2: What are the primary factors that cause the isomerization of this compound?

A2: The primary factor driving the isomerization of this compound is exposure to light, including both ultraviolet (UV) and visible light[1]. This process is known as photoisomerization. The molecule absorbs light energy, which leads to the formation of an unstable intermediate that rapidly converts to the more stable thiophene structure[1]. While less documented for this compound specifically, elevated temperatures and extreme pH conditions are also known to promote the degradation and isomerization of similar organic molecules.

Q3: What are the visible signs of this compound degradation?

A3: this compound is characterized by its intense red color. Isomerization to its thiophene counterpart often results in a color change. A fading of the characteristic red color of your sample or solution can be a primary indicator of degradation.

Troubleshooting Guide: Preventing Isomerization During Analysis

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of red color in the sample during extraction. Light Exposure: The sample is being exposed to ambient laboratory light.Perform all extraction steps in a darkroom or under safelight conditions (e.g., red or amber light). Wrap all glassware and containers with aluminum foil.
High Temperature: The extraction method involves heating.Utilize non-thermal extraction methods like sonication or maceration at low temperatures (e.g., 4°C). If a solvent evaporation step is necessary, use a rotary evaporator at low temperature and pressure, ensuring the flask is protected from light.
Appearance of unexpected peaks in HPLC chromatogram, suggesting isomerization. On-column Isomerization: The HPLC conditions (e.g., column temperature, mobile phase) may be promoting isomerization during the analytical run.Optimize HPLC conditions. Consider using a chilled autosampler and a column oven set to a low temperature (e.g., 10-15°C). Ensure the mobile phase is degassed and has a neutral pH, unless a different pH is proven to enhance stability.
Sample Degradation in Autosampler: The sample is degrading while waiting for injection in a lit or non-refrigerated autosampler.Use a refrigerated autosampler (set to ~4°C) and protect the sample vials from light by using amber vials or wrapping the vial rack in foil. Minimize the time samples spend in the autosampler before injection.
Inconsistent quantitative results between replicate analyses. Inconsistent Light Protection: Varying levels of light exposure between sample preparations.Standardize all sample handling procedures to ensure consistent and minimal light exposure for every sample. This includes the duration of each step and the intensity of any necessary lighting.
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in solvents or on glassware can contribute to degradation.Use high-purity (HPLC-grade) solvents. Consider sparging solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. The addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent and sample diluent may help, though its efficacy for this compound needs to be empirically determined.

Summary of Stability Factors for this compound

Factor Effect on Stability Recommendation
Light (UV and Visible) High Impact: Rapidly catalyzes isomerization to thiophene[1].Complete exclusion of light is critical at all stages of handling, storage, and analysis.
Temperature Moderate to High Impact (Inferred): Elevated temperatures likely accelerate the rate of isomerization and degradation.Maintain low temperatures (refrigerated or frozen) during all procedures and storage.
pH Unknown (Inferred): Extreme acidic or basic conditions may promote degradation.Maintain neutral pH unless experimental data suggests otherwise. Buffer solutions if necessary.
Oxygen Unknown (Inferred): The presence of oxygen can lead to oxidative degradation of polyynes.Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material with Minimized Isomerization

This protocol is a recommended starting point based on methods for related compounds and general principles for handling sensitive molecules.

  • Preparation: Conduct all steps in a darkroom or under red safelight. Pre-chill all solvents and equipment.

  • Grinding: Grind the dried plant material (e.g., roots) to a fine powder. If using fresh material, freeze-dry it first.

  • Extraction:

    • Suspend the powdered material in HPLC-grade methanol (or another suitable solvent) at a 1:10 (w/v) ratio in a flask wrapped in aluminum foil.

    • Optional: Add an antioxidant like BHT to a final concentration of 0.01%.

    • Perform the extraction at 4°C for 24 hours with gentle agitation. Alternatively, use ultrasound-assisted extraction in a cold bath for a shorter duration (e.g., 3 x 15-minute cycles).

  • Filtration: Filter the extract through a Büchner funnel with filter paper, keeping the apparatus covered to prevent light exposure.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator with the water bath set to a low temperature (≤ 30°C). The receiving flask should be cooled, and the entire apparatus should be shielded from light.

  • Storage: Store the concentrated extract in an amber vial at -20°C or -80°C under an inert atmosphere (e.g., argon).

Protocol 2: Stability-Indicating HPLC Analysis of this compound

This protocol provides a framework for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • Refrigerated autosampler.

    • Column oven.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade). Start with a gradient of 30-70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 15°C.

    • Autosampler Temperature: 4°C.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by PDA scan) and also at the expected maximum for the thiophene isomer.

  • Sample Preparation:

    • Under safelight conditions, dissolve the extract or standard in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.

  • Method Validation: To ensure the method is stability-indicating, perform forced degradation studies. Expose a solution of this compound to light, heat, and acidic/basic conditions. Analyze the stressed samples to confirm that the degradation products (isomers) are well-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow cluster_extraction Extraction (Dark Room/Safelight) cluster_processing Sample Processing cluster_analysis HPLC Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Low-Temp Extraction (e.g., 4°C with stirring) grinding->extraction filtration Filtration extraction->filtration evaporation Low-Temp Solvent Evaporation filtration->evaporation storage Store at -20°C to -80°C (Amber vial, inert gas) evaporation->storage sample_prep Sample Preparation (Safelight) storage->sample_prep hplc Refrigerated Autosampler & Low-Temp Column sample_prep->hplc data Data Acquisition hplc->data

Caption: Workflow for Extraction and Analysis of this compound.

Isomerization_Pathway ThiarubrineB This compound (Red Pigment) Intermediate Photointermediate (Unstable) ThiarubrineB->Intermediate Light (UV/Visible) Thiophene Thiophene Isomer (Degradation Product) Intermediate->Thiophene Rapid Conversion

Caption: Photoisomerization pathway of this compound.

References

Technical Support Center: Synthesis of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiarubrine B. Our goal is to address common challenges related to selectivity and yield, providing actionable solutions based on published literature.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around controlling selectivity and managing the stability of the final product. Key issues include:

  • Regioselectivity: The formation of the 1,2-dithiin ring can lead to a mixture of regioisomers if the precursors are not appropriately designed.

  • Stereoselectivity: While this compound itself does not possess stereocenters, the geometry of the double bonds in the precursor molecules is critical and needs to be controlled.

  • Side Reactions: The polyunsaturated nature of this compound and its synthetic intermediates makes them susceptible to side reactions, such as polymerization and decomposition.

  • Purification: Separating the desired this compound from structurally similar side products and isomers can be challenging.

Q2: What are the common side products formed during this compound synthesis?

Common side products can arise from incomplete reactions, incorrect regiochemistry, or decomposition. These may include:

  • Isomers of this compound with different substitution patterns on the dithiin ring.

  • Polymerization products of the highly unsaturated precursor molecules.

  • Oxidation or degradation products of the sensitive dithiin ring.

  • Thiophenes, trithiepins, and tetrathiocins can also be formed as evasive reaction byproducts during the synthesis of anellated 1,2-dithiins.[1]

Q3: How can I improve the regioselectivity of the 1,2-dithiin ring formation?

Improving regioselectivity hinges on the synthetic strategy employed. A method developed for the synthesis of 3,6-disubstituted 1,2-dithiins involves the regio- and stereoselective 1,4-bis-addition of alkylthiols to 1,4-disubstituted 1,3-butadiynes.[2] This approach provides good control over the substitution pattern of the resulting dithiin.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Yield of this compound - Incomplete reaction of starting materials.- Decomposition of intermediates or final product.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Monitor reaction progress closely using TLC or HPLC to ensure complete conversion.- Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.- Optimize reaction temperature; some steps may require low temperatures to prevent side reactions.- Screen different solvents to improve solubility and reaction rates.
Formation of Multiple Isomers - Lack of regiocontrol in the dithiin ring formation.- Isomerization of double bonds in the side chains.- Employ a synthetic route that establishes the substitution pattern unambiguously, such as the 1,4-bis-addition to a symmetric diyne precursor.- Use stereospecific reactions to control the geometry of the double bonds in the starting materials.
Difficulty in Purifying this compound - Co-elution of isomers and side products with the desired product.- Instability of this compound on standard silica gel chromatography.- Use high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) for purification.- Consider using argentation chromatography to separate compounds based on the degree of unsaturation.- Perform chromatography at low temperatures and work up fractions quickly to minimize degradation.
Product Decomposition During Workup or Storage - Sensitivity of the 1,2-dithiin ring to light, heat, and oxygen.- Protect the reaction mixture and the purified product from light.- Store the final product at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere.- Avoid exposure to strong acids or bases during workup.

Experimental Protocols

Key Synthetic Step: Formation of the 1,2-Dithiin Ring

A general and efficient method for the synthesis of 3,6-disubstituted 1,2-dithiins has been developed, which can be adapted for this compound synthesis.[2][3]

1. Regio- and Stereoselective 1,4-Bis-addition of a Thiol to a Di-substituted 1,3-Butadiyne:

  • Reactants: A 1,4-disubstituted 1,3-butadiyne and an appropriate thiol (e.g., tert-butyl mercaptan).[3]

  • Solvent: Dimethylformamide (DMF).

  • Catalyst: A catalytic amount of potassium hydroxide (KOH).

  • Conditions: The reaction is typically carried out at room temperature.

  • Outcome: This step yields a 1,4-bis(alkylthio)-1,3-butadiene with high regio- and stereoselectivity.

2. Deprotection and Oxidative Cyclization:

  • Method 1: Reductive Deprotection followed by Oxidation [2]

    • Deprotection: The thiol protecting groups are removed using a reducing agent like lithium in liquid ammonia.

    • Oxidation: The resulting dithiolate is then treated with an oxidizing agent such as iodine to form the 1,2-dithiin ring.

  • Method 2: Direct Oxidative Deprotection-Cyclization

    • Reagents: The 1,4-bis(tert-butylthio)-1,3-butadiene precursor is treated with iodine, N-iodosuccinimide, or N-bromosuccinimide.[3]

    • Outcome: This one-pot procedure accomplishes both the deprotection of the tert-butyl groups and the formation of the 1,2-dithiin ring in good to excellent yields.[3]

Quantitative Data Summary

The following table summarizes representative yield data for key steps in the synthesis of 1,2-dithiins, which is the core structure of this compound.

Reaction Step Reagents and Conditions Product Yield (%) Reference
1,4-Bis-addition2,4-Hexadiyne-1,6-diol, β-mercaptopropionitrile, excess mercaptantrans-selective and regioselective bis-adduct60-70[4]
Oxidative Deprotection-Cyclization1,4-Bis(tert-butylthio)-1,3-butadiene precursors, Iodine/N-iodosuccinimide/N-bromosuccinimide3,6-Disubstituted 1,2-dithiinGood to Excellent[3]

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow cluster_synthesis Synthesis Issues cluster_solutions Potential Solutions LowYield Low Yield OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Time) LowYield->OptimizeConditions InertAtmosphere Use Inert Atmosphere (Ar, N2) LowYield->InertAtmosphere Purification Advanced Purification (HPLC, Low Temp) LowYield->Purification IsomerFormation Isomer Formation StereoRegioControl Employ Regio/Stereo- selective Methods IsomerFormation->StereoRegioControl IsomerFormation->Purification Decomposition Decomposition Decomposition->InertAtmosphere ProtectFromLight Protect from Light Decomposition->ProtectFromLight LowTempStorage Low Temperature Storage Decomposition->LowTempStorage

Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.

Experimental Workflow for Selective 1,2-Dithiin Formation

experimental_workflow Start 1,4-Disubstituted 1,3-Butadiyne ThiolAddition 1,4-Bis-addition of Thiol Start->ThiolAddition Intermediate 1,4-Bis(alkylthio)- 1,3-butadiene ThiolAddition->Intermediate Cyclization Oxidative Deprotection- Cyclization Intermediate->Cyclization Product 3,6-Disubstituted 1,2-Dithiin Cyclization->Product

Caption: A streamlined experimental workflow for the selective synthesis of the 1,2-dithiin core.

References

Technical Support Center: Thiarubrine B Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Thiarubrine B. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a sulfur-containing polyyne natural product found in various plants of the Asteraceae family, such as Rudbeckia mollis and Aspilia mossambicensis.[1] Its structure, characterized by a dithiacyclohexadiene ring and multiple conjugated triple bonds, makes it highly bioactive but also inherently unstable. The primary challenges in its purification stem from its sensitivity to light, heat, and certain chemical conditions, which can lead to degradation and low recovery rates. Polyynes, in general, are known to be unstable, especially in concentrated solutions, with longer chains exhibiting greater instability.

Q2: My this compound seems to be degrading during purification. What are the common causes and how can I prevent this?

Degradation is a major obstacle in this compound purification. Key factors include:

  • Light Exposure: Thiarubrines are photosensitive and can be converted to their corresponding thiophenes upon exposure to visible light, which alters their biological activity.[2] All steps of extraction and purification should be performed in dimmed light or using amber-colored glassware.

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to work at low temperatures whenever possible, for example, by using a chilled column or performing separations in a cold room.

  • pH and Solvents: The stability of this compound can be influenced by the pH of the mobile phase. Thiamine, a related sulfur and nitrogen-containing compound, shows greater stability in acidic conditions (pH 3-4) compared to neutral or alkaline conditions.[3][4][5] While specific data for this compound is limited, starting with a slightly acidic mobile phase may be beneficial. Additionally, the choice of organic solvent can impact stability.

  • Oxygen: The presence of oxygen can contribute to the oxidation and cross-linking of polyynes.[6] Using degassed solvents for both sample preparation and chromatography is crucial.

Q3: I am observing poor peak shape (tailing or fronting) during HPLC analysis of this compound. What could be the issue?

Poor peak shape is a common chromatographic problem that can have several causes:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] Ideally, dissolve your sample in the initial mobile phase.

  • Secondary Interactions: this compound's sulfur atoms can interact with active sites on the silica backbone of the stationary phase, leading to peak tailing. Using a high-purity, end-capped C18 column can minimize these interactions. For sulfur-containing compounds, biphenyl phases can sometimes offer better peak shape and retention due to π-π interactions.[2]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes. If the problem persists with fresh samples and mobile phases, consider replacing the column.

Q4: My recovery of this compound is very low. How can I improve the yield?

Low recovery is often linked to degradation, but other factors can also play a role:

  • Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase. Ensure the column is properly conditioned and consider adding a competitive agent to the mobile phase if strong interactions are suspected.

  • Sub-optimal Fraction Collection: If your peak is broad, you may be losing product in the tailing or fronting portions. Optimize your chromatography for sharper peaks and ensure your fraction collector parameters are set correctly.

  • Sample Preparation Losses: Ensure your extraction and sample preparation steps are optimized to minimize loss before the chromatography stage.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic purification of this compound.

Table 1: Common Problems, Potential Causes, and Solutions
ProblemPotential CauseRecommended Solution
No or Very Small Peak Sample degradationProtect sample from light and heat. Use freshly prepared extracts.
Incorrect injectionCheck autosampler for air bubbles and ensure correct injection volume.
Detector issueEnsure the detector wavelength is set appropriately for this compound (which is intensely colored).
Peak Tailing Secondary interactions with silicaUse a high-purity, end-capped C18 column. Consider a biphenyl stationary phase.
Column overloadDilute the sample.
Mobile phase pHTry adding a small amount (0.1%) of a modifier like formic or acetic acid to the mobile phase.
Peak Fronting Sample solvent too strongDissolve the sample in the initial mobile phase or a weaker solvent.
Column overloadReduce the amount of sample injected.
Split Peaks Partially clogged column fritBack-flush the column or replace the frit. Use a guard column.[8]
Inconsistent mobile phaseEnsure mobile phase components are well-mixed and degassed.
Co-elution of an impurityOptimize the gradient to improve resolution.
High Backpressure Blockage in the systemCheck for blockages in the tubing, injector, or column.
Precipitated sample on columnFilter samples before injection. Use a guard column.[8]
Mobile phase viscosityEnsure proper mixing of mobile phase components.
Baseline Noise/Drift Air bubbles in the pump or detectorDegas the mobile phase thoroughly. Purge the pump.
Contaminated mobile phaseUse high-purity HPLC-grade solvents and freshly prepared buffers.
Column equilibrationEnsure the column is fully equilibrated with the initial mobile phase.

Experimental Protocols

Protocol 1: Flash Chromatography for Initial Fractionation

Flash chromatography is a useful first step to enrich this compound from a crude plant extract.

  • Stationary Phase: Silica gel (40-63 µm).

  • Column Preparation: Dry pack the column with silica gel, then flush with 100% ethyl acetate followed by 100% hexanes to create a stable column bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel. Gently apply the dried, sample-adsorbed silica to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexanes (2 column volumes)

    • Gradient to 10% Ethyl Acetate in Hexanes over 10 column volumes

    • Gradient to 25% Ethyl Acetate in Hexanes over 10 column volumes

    • Hold at 25% Ethyl Acetate until the red-colored this compound band elutes.

  • Fraction Collection: Collect fractions based on the visible red color of this compound.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the highest concentration and purity of this compound.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification

This step is for purifying the enriched fractions from flash chromatography.

  • Column: A high-purity, end-capped C18 column (e.g., 10 µm particle size, 250 x 20 mm i.d.) is a good starting point. The use of a guard column is highly recommended.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (for pH control and improved peak shape)

    • B: Acetonitrile or Methanol

    • Ensure all solvents are HPLC grade and thoroughly degassed.

  • Sample Preparation: Pool the this compound-rich fractions from flash chromatography and evaporate the solvent under reduced pressure at a low temperature. Re-dissolve the residue in a minimal volume of the initial mobile phase composition (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a mobile phase composition that allows for good retention of this compound on the column (e.g., 50-60% B).

    • Develop a linear gradient to a higher organic concentration (e.g., 95-100% B) over 30-40 minutes.

    • Hold at the high organic concentration for 5-10 minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column for at least 10-15 minutes before the next injection.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm i.d. column).

  • Detection: Monitor the elution at a wavelength where this compound has strong absorbance (in the visible range, due to its red color).

  • Fraction Collection: Collect the eluting peak corresponding to this compound.

  • Post-Purification: Immediately protect the collected fractions from light and store at low temperatures. Evaporate the solvent under reduced pressure at low temperature.

Visualizations

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose and resolve common issues during chromatographic purification.

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Low Yield) check_system 1. Check System Basics start->check_system details_system Leaks? Degassed Mobile Phase? Correct Wavelength? check_system->details_system action_system Action: Tighten fittings, Degas solvents, Verify settings check_system->action_system check_method 2. Review Method Parameters details_method Appropriate Gradient? Correct Flow Rate? Sufficient Equilibration? check_method->details_method action_method Action: Optimize gradient, Adjust flow, Increase equilibration check_method->action_method check_sample 3. Evaluate Sample Preparation details_sample Filtered? Correct Solvent? Concentration too high? check_sample->details_sample action_sample Action: Filter sample, Change solvent, Dilute sample check_sample->action_sample check_column 4. Inspect Column Health details_column High Backpressure? Visible Contamination? Column Age? check_column->details_column action_column Action: Back-flush, Use guard column, Replace column check_column->action_column action_system->check_method action_method->check_sample action_sample->check_column end_node Problem Resolved action_column->end_node

Caption: A step-by-step workflow for troubleshooting chromatography issues.

Diagram 2: this compound Stability Considerations

This diagram illustrates the key factors that can lead to the degradation of this compound during the purification process.

StabilityConsiderations thiarubrine_b This compound (in solution) degradation Degradation Products (e.g., Thiophenes, Polymers) thiarubrine_b->degradation leads to light Light Exposure (UV/Visible) light->degradation heat High Temperature heat->degradation oxygen Oxygen (from air/solvents) oxygen->degradation ph Unfavorable pH (Neutral/Alkaline) ph->degradation

Caption: Factors influencing the stability of this compound.

References

Stabilizing Thiarubrine B for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and experimental use of Thiarubrine B. Given its inherent instability, proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a naturally occurring organosulfur heterocyclic compound with a polyyne structure.[1] Its instability is primarily due to its high sensitivity to light, which causes rapid degradation. The polyyne structure, characterized by alternating single and triple carbon-carbon bonds, is inherently reactive and susceptible to degradation under various conditions.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway for this compound is photodegradation. Exposure to light, particularly UV and visible light, induces the conversion of the dithiacyclohexadiene ring to thiophenes and elemental sulfur. This process can occur rapidly, significantly reducing the compound's purity and biological activity. While specific thermal and pH-dependent degradation pathways for this compound are not well-documented, polyynes, in general, are known to be sensitive to heat and extreme pH conditions.

Q3: How should I store this compound to ensure its stability?

To maximize the shelf-life of this compound, it is crucial to protect it from light and store it at low temperatures.

  • Solid Form: Store in a tightly sealed, amber vial at -20°C or lower. Under these conditions, the compound should remain stable for several months.

  • In Solution: Prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol) and store as small aliquots in amber vials at -80°C. To minimize degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment. Solutions should ideally be used within a month.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in various organic solvents. For biological assays, dimethyl sulfoxide (DMSO) and ethanol are commonly used. When preparing solutions, it is imperative to work under subdued light conditions to prevent photodegradation. The stability of this compound may vary in different solvents, so it is advisable to prepare fresh solutions for each experiment.

Q5: Are there any methods to enhance the stability of this compound during experiments?

Yes, several strategies can be employed to improve the stability of this compound for experimental use:

  • Light Protection: All experimental procedures involving this compound should be conducted in the dark or under red light conditions to prevent photodegradation. Use amber-colored labware or wrap containers in aluminum foil.

  • Antioxidants: The inclusion of antioxidants may help to mitigate oxidative degradation of the polyyne chain. Natural antioxidants like polyphenols have shown promise in stabilizing similar compounds.[2]

  • Encapsulation: Encapsulating this compound in systems like cyclodextrins or liposomes can protect it from light and improve its stability in aqueous environments.[3][4][5][6]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound due to light exposure.- Work in a darkroom or under red light. - Use amber vials and light-blocking plates. - Prepare fresh solutions for each experiment.
Thermal degradation during incubation.- Minimize incubation times at elevated temperatures. - Consider performing experiments at lower temperatures if the protocol allows.
Instability in the experimental buffer.- Assess the stability of this compound in your specific buffer system. - Consider adjusting the pH of the buffer, as extreme pH can promote degradation.[7][8]
Inconsistent or non-reproducible results. Inconsistent light exposure between experiments.- Standardize all light-handling procedures.
Use of aged or improperly stored stock solutions.- Always use freshly prepared or properly stored, single-use aliquots of this compound stock solutions.
Contamination of stock solutions.- Use sterile techniques when preparing and handling solutions.
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.- Use a co-solvent such as DMSO or ethanol (ensure the final concentration is compatible with your experimental system). - Consider encapsulation with cyclodextrins or liposomes to improve solubility and stability.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials

  • Microcentrifuge tubes wrapped in aluminum foil

  • Pipettes and sterile tips

Procedure:

  • Perform all steps in a darkroom or under red light to minimize light exposure.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes or tubes wrapped in aluminum foil.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Cytotoxicity Assay for this compound

Objective: To determine the cytotoxic effect of this compound on a mammalian cell line using a colorimetric assay (e.g., MTT or XTT).[9][10]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well clear-bottom, black-walled plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and incubate overnight to allow for attachment.

  • Perform all subsequent steps involving this compound under subdued light conditions.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a light-protected incubator.

  • Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for formazan crystal formation (MTT) or color development (XTT).

  • If using the MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Antimicrobial Susceptibility Testing of this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well microtiter plates (light-blocking if possible)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline)

  • Incubator

  • Plate reader

Procedure:

  • Conduct all manipulations of this compound under low-light conditions.

  • Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final desired concentration in the growth medium.

  • Add the bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Cover the plate and incubate under appropriate conditions (temperature, time, and atmosphere, e.g., anaerobic conditions if required) in the dark.[11][12][13]

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerLight ConditionsEstimated Stability
Solid-20°C or lowerTightly sealed amber vialDark> 6 months
Solution (e.g., in DMSO)-80°CSingle-use amber vials or foil-wrapped tubesDark~ 1 month

Table 2: General Stability Profile of Polyynes (as an analogue for this compound)

ConditionEffect on StabilityReference
Light ExposureHigh degradation[3]
Elevated TemperatureIncreased degradation rate[14]
Extreme pH (Acidic or Basic)Can catalyze degradation[7][8]
Presence of OxygenCan lead to oxidation[15]

Visualizations

degradation_pathway ThiarubrineB This compound Photointermediates Photointermediates ThiarubrineB->Photointermediates Visible/UV Light Thiophenes Thiophenes Photointermediates->Thiophenes Desulfurization Sulfur Elemental Sulfur (S8) Photointermediates->Sulfur

Caption: Photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation (Low Light) cluster_assay Assay (Light Protected) cluster_analysis Analysis stock_prep Prepare Stock Solution (Protocol 1) serial_dilution Prepare Serial Dilutions stock_prep->serial_dilution treatment Treat with this compound serial_dilution->treatment cell_seeding Seed Cells/Prepare Inoculum cell_seeding->treatment incubation Incubate treatment->incubation readout Add Reagent & Read Plate incubation->readout data_analysis Calculate Viability/MIC readout->data_analysis

Caption: General experimental workflow for this compound.

References

Minimizing side reactions in Thiarubrine B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiarubrine B. Our aim is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound involves the formation of a polyyne chain and a 1,2-dithiin ring, both of which are prone to specific side reactions. For the polyyne component, instability can lead to cross-linking reactions, particularly with longer chains.[1][2] The formation of the 1,2-dithiin ring can be accompanied by the generation of other sulfur-containing heterocycles such as thiophenes, trithiepins, and tetrathiocins.[3]

Q2: My reaction is yielding a complex mixture of products with low yield of this compound. What are the likely causes?

A2: A complex product mixture can arise from several factors. The polyyne chain is inherently reactive and can decompose or polymerize under certain conditions.[1] The 1,2-dithiin ring is sensitive to reaction conditions, especially basic environments, which can lead to decomposition.[3] The choice of solvent, temperature, and reagent stoichiometry are all critical parameters that can influence the reaction pathway and lead to the formation of byproducts.

Q3: I am observing significant amounts of homocoupled byproducts from my cross-coupling reactions (e.g., Sonogashira, Glaser-Hay). How can I minimize these?

A3: Homocoupling is a common side reaction in many cross-coupling protocols used for polyyne synthesis.[4] To minimize homocoupling, ensure stringent anaerobic conditions to prevent oxidative homocoupling (in Glaser-Hay type reactions). In Sonogashira couplings, the choice of catalyst, ligand, and the rate of addition of the reactants can significantly impact the ratio of cross-coupled to homocoupled products. A slow addition of the terminal alkyne to the reaction mixture containing the vinyl halide and catalyst can sometimes favor the desired cross-coupling.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of this compound can be challenging due to its instability and the presence of structurally similar byproducts. Column chromatography on silica gel is a common method. It is crucial to use a non-polar eluent system and to work quickly to minimize decomposition on the silica. In some cases, a plug of silica can be used to remove highly polar impurities or catalyst residues before proceeding to more rigorous chromatographic separation.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired polyyne. - Decomposition of the polyyne chain. - Inefficient coupling reaction.- Use freshly distilled solvents and degas all solutions thoroughly. - Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). - Optimize catalyst and ligand concentrations for coupling reactions. - Consider using protecting groups for the terminal alkyne.
Formation of insoluble, polymeric material. - Cross-linking of the polyyne chains.[1]- Use dilute reaction conditions. - Maintain a low reaction temperature. - Add bulky terminal groups to the polyyne to sterically hinder cross-linking.[6]
Presence of thiophenes or other sulfur heterocycles. - "Evasive reactions" during the formation of the 1,2-dithiin ring.[3]- Carefully control the reaction pH; avoid strongly basic conditions.[3] - Screen different sulfur transfer reagents and reaction temperatures.
Difficult separation of this compound from byproducts. - Similar polarity of the desired product and byproducts.- Utilize a multi-step purification protocol, such as an initial filtration through a silica plug followed by careful column chromatography.[5] - Consider derivatization of a byproduct to alter its polarity for easier separation, followed by removal of the derivatizing group if possible.
Inconsistent reaction outcomes. - Variation in reagent quality. - Sensitivity to air or moisture.- Use high-purity, anhydrous solvents and reagents. - Ensure all glassware is flame-dried or oven-dried before use.

Experimental Protocols

General Protocol for Sonogashira Coupling to Form a Polyynyl Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the vinyl halide (1.0 eq.), CuI (0.05 eq.), and Pd(PPh₃)₂Cl₂ (0.02 eq.).

  • Solvent and Reagents: Add degassed solvent (e.g., benzene or THF) and diethylamine (2.0 eq.).

  • Reactant Addition: Slowly add the terminal alkyne (1.2 eq.) to the reaction mixture via syringe pump over several hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

General Protocol for 1,2-Dithiin Ring Formation

This protocol is a generalized procedure and may need significant adaptation based on the specific precursor.

  • Precursor Preparation: Synthesize a suitable acyclic precursor containing the carbon backbone of the dithiin ring with appropriate functional groups for cyclization (e.g., a dihalide or a dithiol).

  • Cyclization:

    • From a Dithiol: In a dilute solution of a suitable solvent (e.g., methanol or ethanol), treat the dithiol precursor with an oxidizing agent (e.g., I₂ or FeCl₃) at a controlled temperature.

    • From a Dihalide: React the dihalide precursor with a sulfur transfer reagent (e.g., Na₂S₂) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Reaction Monitoring: Monitor the formation of the 1,2-dithiin ring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction (e.g., with sodium thiosulfate for iodine-mediated reactions). Extract the product into an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude 1,2-dithiin by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_polyyne Polyyne Synthesis cluster_dithiin 1,2-Dithiin Ring Formation cluster_final Final Assembly start_polyyne Starting Materials (Vinyl Halide, Alkyne) coupling Sonogashira Coupling start_polyyne->coupling workup_polyyne Aqueous Workup coupling->workup_polyyne purify_polyyne Column Chromatography workup_polyyne->purify_polyyne polyyne_product Polyyne Precursor purify_polyyne->polyyne_product final_coupling Final Coupling & Deprotection polyyne_product->final_coupling start_dithiin Acyclic Precursor cyclization Cyclization (Oxidation or Sulfur Transfer) start_dithiin->cyclization workup_dithiin Quenching & Workup cyclization->workup_dithiin purify_dithiin Column Chromatography workup_dithiin->purify_dithiin dithiin_product 1,2-Dithiin Moiety purify_dithiin->dithiin_product dithiin_product->final_coupling final_purification Final Purification final_coupling->final_purification thiarubrine_b This compound final_purification->thiarubrine_b

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Complex Mixture check_polyyne Polyyne Instability? start->check_polyyne check_dithiin Dithiin Ring Decomposition? start->check_dithiin check_coupling Inefficient Coupling? start->check_coupling solution_polyyne Use inert atmosphere, low temperature, dilute conditions. check_polyyne->solution_polyyne Yes solution_dithiin Control pH, avoid strong bases. check_dithiin->solution_dithiin Yes solution_coupling Optimize catalyst, ligand, and addition rate. check_coupling->solution_coupling Yes final_optimization Further Optimization solution_polyyne->final_optimization solution_dithiin->final_optimization solution_coupling->final_optimization

Caption: A troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

Thiarubrine B vs. Thiarubrine A: A Comparative Study of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiarubrines are a class of sulfur-containing polyacetylenes found in various plants of the Asteraceae family. Among these, Thiarubrine A and Thiarubrine B are two prominent members that have garnered interest for their potential biological activities. This guide provides a comparative overview of the known bioactivities of Thiarubrine A and this compound, supported by available experimental data and methodologies. While extensive research has been conducted on Thiarubrine A, data on this compound remains notably scarce, highlighting a significant gap in the current scientific literature.

Chemical Structures

Thiarubrine A and This compound are structurally related dithiacyclohexadiene polyines.[1] Their distinct side chains are believed to influence their biological activities.

Comparative Bioactivity Data

The following tables summarize the reported bioactivities of Thiarubrine A. Corresponding data for this compound is largely unavailable in published research, and these areas are marked as "Data Not Reported." This underscores the need for further comparative studies to fully elucidate the structure-activity relationship within this compound class.

Table 1: Antifungal Activity

CompoundTarget OrganismActivity Metric (e.g., MIC)Key Findings
Thiarubrine A Candida albicans, Aspergillus fumigatusComparable to Amphotericin BExhibits strong antifungal activity.[2]
This compound Data Not ReportedData Not ReportedData Not Reported

Table 2: Antibacterial Activity

CompoundTarget OrganismActivity Metric (e.g., MIC)Key Findings
Thiarubrine A Gram-positive and Gram-negative bacteriaData Not SpecifiedPossesses light-independent antibacterial activity, which is enhanced by visible light.[1]
This compound Data Not ReportedData Not ReportedData Not Reported

Table 3: Antiviral Activity

CompoundTarget VirusActivity Metric (e.g., EC50)Key Findings
Thiarubrine A Human Immunodeficiency Virus (HIV-1)Micromolar concentrationsActivity is dependent on UVA radiation; no activity in the dark.[3]
This compound Data Not ReportedData Not ReportedData Not Reported

Table 4: Cytotoxic Activity

CompoundCell LineActivity Metric (e.g., IC50)Key Findings
Thiarubrine A Data Not SpecifiedData Not SpecifiedExhibits cytotoxic effects.
This compound Data Not ReportedData Not ReportedData Not Reported

Mechanism of Action and Phototoxicity

Thiarubrines exhibit a complex mechanism of toxicity. Thiarubrine A displays strong light-independent antifungal and antibacterial activity, which is significantly enhanced upon exposure to visible light.[1] Visible light can convert thiarubrines into their corresponding thiophenes.[1] These resulting thiophenes are only antibiotically active when irradiated with UV-A light.[1] This phototoxicity is a key feature of their bioactivity.

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Thiarubrine_A Thiarubrine A Thiophene_A Thiophene A Thiarubrine_A:e->Thiophene_A:w Bioactivity_Dark Bioactivity (Dark) Thiarubrine_A->Bioactivity_Dark Antifungal/ Antibacterial Enhanced_Bioactivity_Visible Enhanced Bioactivity (Visible Light) Thiarubrine_A->Enhanced_Bioactivity_Visible Thiarubrine_B This compound Thiophene_B Thiophene B Thiarubrine_B:e->Thiophene_B:w Visible_Light Visible Light Visible_Light->Thiophene_A Conversion Visible_Light->Thiophene_B Conversion UVA_Light UVA Light Bioactivity_UVA Bioactivity (UVA) UVA_Light->Bioactivity_UVA Thiophene_A->Bioactivity_UVA Phototoxicity

Caption: Phototoxicity mechanism of Thiarubrines.

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of natural products like thiarubrines. Specific parameters may need to be optimized for these particular compounds.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[4] This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: Thiarubrine A or B is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[6]

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cluster_prep Preparation cluster_assay Assay Fungal_Culture Fungal Culture Inoculum Standardized Inoculum Fungal_Culture->Inoculum Thiarubrine_Stock Thiarubrine Stock Serial_Dilutions Serial Dilutions in Plate Thiarubrine_Stock->Serial_Dilutions Add_Inoculum Add Inoculum to Plate Serial_Dilutions->Add_Inoculum Incubate Incubate (35°C, 24-48h) Add_Inoculum->Incubate Read_Results Read MIC Incubate->Read_Results

Caption: Antifungal susceptibility testing workflow.

This method provides a qualitative assessment of antibacterial activity.

  • Culture Preparation: A standardized inoculum of the target bacteria (e.g., 1.5 x 10⁸ CFU/mL) is uniformly spread onto the surface of a Mueller-Hinton agar plate.[7]

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[8]

  • Compound Application: A fixed volume of the thiarubrine solution (at a known concentration) is added to each well. A solvent control is also included.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: Antibacterial activity is determined by measuring the diameter of the clear zone around each well where bacterial growth has been inhibited.[7]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiarubrine compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 1-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Signaling Pathways

The precise signaling pathways modulated by thiarubrines have not been extensively studied. However, as polyacetylenes, they may share mechanisms with other compounds in this class. Polyacetylenes have been shown to impact various signaling pathways involved in inflammation and cancer, including the NF-κB pathway.[11][12] For instance, some polyacetylenes can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammatory responses, cell survival, and proliferation.[12]

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cluster_pathway Potential Polyacetylene Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Polyacetylenes Polyacetylenes (e.g., Thiarubrines) Polyacetylenes->IKK Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Conclusion

Thiarubrine A is a well-documented bioactive natural product with potent antifungal, antibacterial, and light-activated antiviral and cytotoxic properties. In stark contrast, the bioactivity of this compound remains largely unexplored. The comparative analysis presented here highlights a critical need for further research to characterize the biological activities of this compound and to perform direct, quantitative comparisons with Thiarubrine A. Such studies are essential for understanding the structure-activity relationships of this intriguing class of compounds and for evaluating their full therapeutic potential. The provided experimental protocols offer a standardized framework for conducting these much-needed investigations.

References

Thiarubrine B: A Natural Antifungal Compound Compared with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of Thiarubrine B, a naturally occurring polyine, against established commercial fungicides. Due to the limited publicly available quantitative data on this compound, this comparison relies on qualitative descriptions of its activity alongside quantitative data for widely used antifungal drugs. The information is intended to highlight the potential of this compound and guide future research.

Executive Summary

Comparative Antifungal Efficacy

While specific MIC values for this compound are not available in the reviewed literature, its potent antifungal activity has been noted. Studies on related thiarubrines have shown growth inhibition of Candida albicans at very low concentrations.[2] For a quantitative perspective, the following table summarizes the MIC ranges for common commercial fungicides against key fungal pathogens. This data, compiled from various studies, serves as a benchmark for the performance of current antifungal therapies.

Table 1: Comparative In Vitro Efficacy of Commercial Fungicides Against Pathogenic Fungi

Antifungal AgentFungal SpeciesMIC Range (µg/mL)
This compound Candida albicansNot Reported
Aspergillus fumigatusNot Reported
Amphotericin B Candida albicans0.06 - 2[3][4]
Aspergillus fumigatus0.5 - 2[5]
Fluconazole Candida albicans0.125 - >64[3]
Aspergillus fumigatusGenerally Resistant
Itraconazole Candida albicans0.03 - >16[3]
Aspergillus fumigatus0.25 - 4[6]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action of this compound

The antifungal activity of this compound is complex and can be both light-independent and light-activated.[1] The light-activated mechanism involves the conversion of the dithiacyclohexadiene ring into a more stable thiophene. This photochemical reaction is believed to generate reactive intermediates that are toxic to fungal cells.

Thiarubrine_Mechanism Thiarubrine_B This compound (Dithiacyclohexadiene Polyine) Thiophene Thiophene Derivative (Phototoxic) Thiarubrine_B->Thiophene Photochemical Conversion Visible_Light Visible Light Visible_Light->Thiophene Fungal_Cell_Damage Fungal Cell Damage Thiophene->Fungal_Cell_Damage Induces

Figure 1. Simplified diagram of the light-activated antifungal mechanism of this compound.

Experimental Protocols

To ensure the reproducibility and comparability of antifungal efficacy studies, standardized methods are crucial. The following is a detailed protocol for the broth microdilution method for antifungal susceptibility testing of yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[7][8][9][10]

CLSI M27-A3 Broth Microdilution Antifungal Susceptibility Testing Protocol

1. Preparation of Antifungal Agents:

  • Stock solutions of antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration 100 times the highest concentration to be tested.

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.

2. Inoculum Preparation:

  • The fungal isolate is grown on Sabouraud dextrose agar at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is made in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • The standardized inoculum is further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Test Procedure:

  • 100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.

  • 100 µL of the standardized fungal inoculum is added to each well.

  • A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

5. Reading of Results:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some agents like amphotericin B, the endpoint is complete inhibition of growth.[6]

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C C->D E Read MIC Endpoints D->E F Data Analysis & Comparison E->F

Figure 2. Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a novel antifungal agent. Its unique light-activated mechanism could offer a new strategy to combat fungal infections, potentially reducing the risk of resistance development. However, to fully assess its therapeutic potential, rigorous in vitro and in vivo studies are required to determine its antifungal spectrum, potency (MIC values), and safety profile. Direct comparative studies against a panel of commercial fungicides using standardized methodologies, such as the CLSI broth microdilution method, are essential next steps. Such data will be critical for attracting further research and development interest in this promising natural product.

References

Thiarubrine B: A Potent Nematicidal Agent in Comparison to Other Natural Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals Thiarubrine B and its analogues as highly effective natural nematicides, demonstrating potent activity against a range of plant-parasitic nematodes. When compared to other well-established natural alternatives such as azadirachtin from neem and allicin from garlic, Thiarubrine compounds exhibit comparable and, in some cases, superior efficacy. This guide provides a detailed comparison of their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.

Comparative Efficacy of Natural Nematicides

The nematicidal activity of Thiarubrine C, a closely related and well-studied analogue of this compound, has been quantitatively assessed against several economically important nematode species. The following table summarizes the available efficacy data for Thiarubrine C, azadirachtin (the primary active ingredient in neem oil), and garlic extract, providing a basis for comparison. It is important to note that direct comparative studies are limited, and data is often generated under varying experimental conditions.

NematicideTarget NematodeEfficacy Metric (LC50)Exposure TimeSource
Thiarubrine C Meloidogyne incognita (Root-knot nematode)12.4 ppmNot Specified[1][2][3]
Thiarubrine C Pratylenchus penetrans (Lesion nematode)23.5 ppmNot Specified[1][2][3]
Azadirachtin Meloidogyne incognitaReduction in galls (69.31%) and egg masses (62.25%) at 0.15% ECNot Specified
Garlic Extract (Aqueous) Meloidogyne sp.4.67%-15.63% viability at various concentrations5 hours[4][5]
Garlic Extract (Ethyl Acetate) Meloidogyne sp.0%-10.23% viability at various concentrations5 hours[4][5]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms. Lower LC50 values indicate higher toxicity. The data for Azadirachtin and Garlic Extract is presented as percentage reduction or viability due to the absence of specific LC50 values in the reviewed literature for the specified nematodes.

Experimental Protocols

The evaluation of nematicidal efficacy relies on standardized bioassays. The following is a generalized protocol synthesized from methodologies described in the cited research for in vitro nematicide testing.

In Vitro Nematicidal Bioassay

This protocol outlines the essential steps for assessing the direct toxicity of natural compounds against nematodes in a laboratory setting.

  • Nematode Culture and Extraction:

    • Target nematode species, such as Meloidogyne incognita, are cultured on susceptible host plants (e.g., tomato, Solanum lycopersicum) in a greenhouse environment.

    • Eggs are extracted from infected roots using a sodium hypochlorite (NaOCl) solution.

    • Second-stage juveniles (J2), the infective stage, are hatched from the eggs in water and collected for the bioassay.[6]

  • Preparation of Nematicide Solutions:

    • The natural nematicide (e.g., Thiarubrine C, Azadirachtin, Garlic Extract) is dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a stock solution.

    • A series of dilutions are prepared from the stock solution using distilled water to achieve the desired test concentrations. A control group with the solvent alone is also prepared.

  • Bioassay Procedure:

    • A suspension containing a known number of J2 nematodes (e.g., 100-200 individuals) is added to each well of a multi-well plate.[7][8]

    • The different concentrations of the nematicide solutions are added to the respective wells.

    • The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, 72 hours).[7]

  • Mortality Assessment:

    • After the incubation period, the number of dead nematodes in each well is counted under a microscope.

    • Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

    • The percentage of mortality is calculated for each concentration, and the data is used to determine the LC50 value through statistical analysis (e.g., probit analysis).

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in evaluating and understanding the action of these natural nematicides, the following diagrams have been generated using the DOT language.

G cluster_collection Nematode Collection cluster_treatment Treatment Preparation cluster_assay Bioassay cluster_analysis Data Analysis Culture 1. Nematode Culture (on host plants) Extraction 2. Egg Extraction (from infected roots) Culture->Extraction Hatching 3. J2 Juvenile Hatching Extraction->Hatching Addition 6. Add Nematodes to Assay Plates Hatching->Addition Stock 4. Prepare Nematicide Stock Solution Dilutions 5. Create Serial Dilutions Stock->Dilutions Treatment 7. Apply Nematicide Dilutions Dilutions->Treatment Addition->Treatment Incubation 8. Incubate at Constant Temperature Treatment->Incubation Observation 9. Microscopic Observation & Mortality Count Incubation->Observation Calculation 10. Calculate LC50 Value Observation->Calculation

General workflow for in vitro nematicidal bioassay.

While the precise signaling pathways affected by this compound in nematodes are not yet fully elucidated, the mechanism of action for some natural compounds involves interference with key physiological processes. For instance, the lipophilic nature of many nematicidal compounds allows them to penetrate the nematode cuticle and disrupt cellular functions. The diagram below illustrates a generalized logical pathway of a natural nematicide's action.

G cluster_pathway Hypothesized Nematicidal Action Pathway NC Natural Nematicide (e.g., this compound) Penetration Cuticle Penetration NC->Penetration Target Interaction with Molecular Targets Penetration->Target Disruption Disruption of Cellular Processes Target->Disruption Paralysis Nerve and Muscle Function Disruption Disruption->Paralysis Mortality Nematode Mortality Paralysis->Mortality

Logical pathway of a natural nematicide's action.

Conclusion

This compound, represented by its well-studied analogue Thiarubrine C, demonstrates significant potential as a natural nematicide. The available data indicates high efficacy against key plant-parasitic nematodes, with LC50 values in the low parts-per-million range. While direct comparative data is sparse, the potency of Thiarubrines appears to be in a similar, if not superior, class to other leading natural nematicides like azadirachtin and garlic-derived compounds. Further research focusing on direct comparative efficacy trials and elucidation of the specific molecular targets and signaling pathways will be invaluable for the development and application of this compound as a sustainable pest management solution.

References

Validating the Mechanism of Action of Thiarubrine B: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thiarubrine B, a naturally occurring polyacetylene with known antimicrobial properties. Due to the limited direct research on its specific molecular targets, this document synthesizes information from related compounds to propose a primary mechanism of action and outlines a comprehensive strategy for its validation using modern genetic techniques.

Proposed Mechanism of Action of this compound

This compound is a sulfur-containing polyacetylene that exhibits potent antifungal and antibacterial activity. While its precise molecular targets are not yet fully elucidated, evidence from studies on related polyacetylenes and other natural antifungals suggests a multi-faceted mechanism primarily centered on the disruption of fungal cell envelope integrity.

Hypothesized Primary Action: this compound is proposed to directly interact with and disrupt the fungal plasma membrane and/or cell wall. This initial insult is believed to trigger a cascade of downstream signaling events, leading to growth inhibition and cell death.

Affected Signaling Pathways: The disruption of the cell envelope is hypothesized to activate the Cell Wall Integrity (CWI) pathway , a highly conserved MAPK signaling cascade in fungi that responds to cell wall stress. Key components of this pathway include the GTPase Rho1, protein kinase C (Pkc1), and a downstream MAPK cascade culminating in the activation of the transcription factor Rlm1. Activation of this pathway leads to compensatory cell wall remodeling. Concurrently, membrane damage can lead to the production of reactive oxygen species (ROS), triggering oxidative stress response pathways .

G cluster_extracellular Extracellular ThiarubrineB This compound CellEnvelope CellEnvelope ThiarubrineB->CellEnvelope Disruption Rho1 Rho1 CellEnvelope->Rho1 Stress Signal ROS ROS CellEnvelope->ROS Damage leads to Pkc1 Pkc1 Rho1->Pkc1 Activation MAPK_Cascade MAPK_Cascade Pkc1->MAPK_Cascade Phosphorylation Cascade Rlm1_inactive Rlm1_inactive MAPK_Cascade->Rlm1_inactive Phosphorylation Rlm1_active Rlm1_active Rlm1_inactive->Rlm1_active CellWallGenes CellWallGenes Rlm1_active->CellWallGenes Upregulation OxidativeStressResponse OxidativeStressResponse ROS->OxidativeStressResponse

Comparison with Alternative Antifungal Agents

This compound's proposed mechanism of action places it in a class of agents that target the fungal cell envelope. A comparison with established and alternative compounds highlights different strategies to achieve a similar outcome.

Compound/Class Specific Target Primary Signaling Pathway Affected Advantages Limitations
This compound (Hypothesized) Fungal Cell Membrane/WallCell Wall Integrity (CWI) Pathway, Oxidative Stress ResponseBroad-spectrum activity, potential for light-activated enhancement.Mechanism not fully elucidated, potential for off-target effects.
Echinocandins (e.g., Caspofungin) β-(1,3)-D-glucan synthase (Fks1)Cell Wall Integrity (CWI) PathwayHigh specificity for fungi, low host toxicity.Limited spectrum of activity, emergence of resistant strains.
Polyenes (e.g., Amphotericin B) Ergosterol (in the cell membrane)Membrane potential disruption, Oxidative StressBroad-spectrum fungicidal activity.Significant host toxicity (nephrotoxicity).
Polygodial V-ATPase (vacuolar proton pump)TORC1 signaling, Calcium homeostasisNovel mechanism of action.Still in preclinical development.

Genetic Approaches for Validating the Mechanism of Action

To validate the hypothesized mechanism of action of this compound, a series of genetic experiments can be employed, primarily using the model organism Saccharomyces cerevisiae or a relevant pathogenic fungus like Candida albicans.

A genome-wide screen of a yeast knockout library can identify genes whose deletion confers either hypersensitivity or resistance to this compound, providing unbiased insights into its mechanism.

G Pool Pool Treat Treat Pool->Treat Grow Grow Treat->Grow Extract Extract Grow->Extract Amplify Amplify Extract->Amplify Sequence Sequence Amplify->Sequence Analyze Analyze Sequence->Analyze Identify Identify Analyze->Identify Pathway Pathway Identify->Pathway

Based on the YKO screen results and the proposed CWI pathway involvement, targeted genetic manipulations can be performed.

Experimental Protocols:

  • Gene Deletion:

    • Construct Deletion Cassette: Using PCR, amplify a selectable marker gene (e.g., kanMX) with flanking regions homologous to the upstream and downstream sequences of the target gene (e.g., PKC1, SLT2).

    • Yeast Transformation: Transform wild-type yeast cells with the deletion cassette using the lithium acetate/polyethylene glycol method.

    • Selection: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., G418 for kanMX).

    • Verification: Confirm the correct gene deletion by PCR using primers flanking the target gene locus.

  • Gene Overexpression:

    • Plasmid Construction: Clone the coding sequence of the target gene (e.g., RHO1) into a high-copy yeast expression vector under the control of a strong constitutive promoter (e.g., GPD promoter).

    • Yeast Transformation: Transform wild-type yeast cells with the overexpression plasmid.

    • Selection: Plate on a selective medium that allows for the growth of plasmid-containing cells.

    • Verification: Confirm overexpression by quantitative RT-PCR or Western blotting for the protein product.

Data Presentation: Expected Outcomes of Targeted Genetic Studies

Genetic Modification Target Gene Pathway Expected Phenotype in Presence of this compound Interpretation
Deletion (Δ)RHO1CWIHypersensitivityRho1 is essential for the response to cell wall stress induced by this compound.
Deletion (Δ)PKC1CWIHypersensitivityPkc1 is a critical component of the CWI pathway needed for survival.
Deletion (Δ)SLT2CWIHypersensitivityThe terminal MAPK of the CWI pathway is required to mount a protective response.
OverexpressionRHO1CWIIncreased ResistanceHyperactivation of the CWI pathway provides a compensatory advantage.
OverexpressionRLM1CWIIncreased ResistanceConstitutive expression of the downstream transcription factor enhances cell wall repair gene expression.

To directly measure the activation of the CWI pathway, a reporter gene assay can be employed.

Experimental Protocol:

  • Construct Reporter Plasmid: Create a plasmid containing a minimal promoter fused to a reporter gene (e.g., lacZ or GFP). Upstream of the minimal promoter, insert multiple binding sites for the Rlm1 transcription factor.

  • Yeast Transformation: Transform wild-type yeast cells with the reporter plasmid.

  • Treatment and Assay: Treat the transformed cells with varying concentrations of this compound. Measure reporter gene expression (e.g., β-galactosidase activity for lacZ, fluorescence for GFP) over time.

  • Controls: Include an untreated control and a positive control known to activate the CWI pathway (e.g., Caspofungin).

G Hypothesis Hypothesis YKO YKO Hypothesis->YKO Targeted Targeted YKO->Targeted Reporter Reporter Targeted->Reporter Validation Validation Reporter->Validation

Conclusion

While the definitive molecular target of this compound remains to be discovered, the available evidence strongly suggests a mechanism involving the disruption of the fungal cell envelope and subsequent activation of the Cell Wall Integrity pathway. The genetic approaches outlined in this guide provide a robust framework for rigorously testing this hypothesis. Successful validation would not only elucidate the function of this potent natural product but also pave the way for its potential development as a novel antifungal therapeutic and inform the search for new compounds targeting similar pathways.

Comparative analysis of different extraction methods for Thiarubrines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiarubrines, a class of sulfur-containing polyacetylenes predominantly found in plants of the Asteraceae family, have garnered significant interest for their potent antimicrobial and cytotoxic activities. The efficient extraction of these compounds is a critical first step for further research and development. This guide provides a comparative analysis of various extraction methods for thiarubrines, offering insights into their principles, potential yields, and the integrity of the extracted compounds. While direct comparative studies on thiarubrine extraction are limited, this analysis draws upon established extraction principles and data from related compounds within the Asteraceae family to provide a comprehensive overview.

Comparative Analysis of Extraction Methods

The choice of extraction method can significantly impact the yield, purity, and biological activity of the extracted thiarubrines. Thiarubrines are known for their relative instability, particularly their sensitivity to light and heat, which must be a key consideration when selecting an appropriate extraction technique. The following table summarizes the key parameters and expected outcomes for different extraction methods.

Method Principle Typical Solvent(s) Temperature Extraction Time Potential Thiarubrine Yield Potential Purity Advantages Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.Methanol, Ethanol, DichloromethaneRoom TemperatureDaysLow to ModerateLowSimple, inexpensive, suitable for thermolabile compounds.Time-consuming, lower efficiency, large solvent volume.
Soxhlet Extraction Continuous extraction with a cycling solvent, driven by heat.Hexane, Ethyl Acetate, MethanolBoiling point of solventHoursModerate to HighModerateHigh extraction efficiency, requires less solvent than maceration.Potential for thermal degradation of thiarubrines, requires specialized glassware.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Methanol, EthanolLow to Moderate (controlled)Minutes to HoursHighModerate to HighFast, efficient, reduced solvent consumption, operates at lower temperatures.Potential for radical formation which may degrade compounds, requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Ethanol, AcetoneHigh (controlled)MinutesHighModerate to HighVery fast, highly efficient, reduced solvent usage.Potential for localized overheating and degradation of thermolabile compounds, requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent (e.g., ethanol)Moderate (30-60°C)HoursModerate to HighHighHighly selective, solvent-free final product, mild extraction temperatures.High initial equipment cost, may have lower efficiency for polar thiarubrines without a co-solvent.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for each extraction method, which should be optimized for the specific plant material and target thiarubrine.

Maceration
  • Preparation: Air-dry and grind the plant material (e.g., roots of Ambrosia artemisiifolia) to a fine powder.

  • Extraction: Immerse the powdered material in methanol (or another suitable solvent) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.

  • Incubation: Store the mixture at room temperature in the dark for 3-5 days with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a low temperature (<40°C) to obtain the crude extract.

Soxhlet Extraction
  • Preparation: Place the finely ground, dried plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is connected to a round-bottom flask containing the extraction solvent (e.g., hexane) and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the thiarubrines. The solvent containing the extract is then siphoned back into the flask. This cycle is repeated for 6-8 hours.

  • Concentration: After extraction, the solvent is removed from the extract by rotary evaporation at a controlled temperature.

Ultrasound-Assisted Extraction (UAE)
  • Preparation: Mix the powdered plant material with a solvent (e.g., ethanol) in a flask at a 1:20 (w/v) ratio.

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves (e.g., 40 kHz, 200 W) for a specified duration (e.g., 30 minutes). Maintain a constant temperature, using a cooling water bath if necessary.

  • Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the supernatant under vacuum.

Microwave-Assisted Extraction (MAE)
  • Preparation: Place the powdered plant material and solvent (e.g., ethanol) in a specialized microwave-safe extraction vessel.

  • Extraction: Place the vessel in a microwave extractor. Apply microwave irradiation at a set power (e.g., 500 W) for a short duration (e.g., 2-5 minutes). The temperature should be monitored and controlled.

  • Cooling and Filtration: Allow the vessel to cool before opening. Filter the extract to remove the plant residue.

  • Concentration: Remove the solvent using a rotary evaporator.

Supercritical Fluid Extraction (SFE)
  • Preparation: Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction: Pressurize and heat carbon dioxide to its supercritical state (e.g., 300 bar, 50°C). If required, introduce a co-solvent like ethanol. Pass the supercritical fluid through the extraction vessel.

  • Separation: The thiarubrine-rich supercritical fluid is then depressurized in a separator vessel, causing the CO2 to return to a gaseous state and the thiarubrine extract to precipitate.

  • Collection: Collect the solvent-free extract from the separator.

Mandatory Visualization

The following diagram illustrates a general workflow for the extraction and analysis of thiarubrines.

Thiarubrine_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Isolation cluster_analysis Analysis & Application PlantMaterial Plant Material (e.g., Asteraceae roots) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction Method (Maceration, Soxhlet, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Thiarubrine Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC, MS, NMR) CrudeExtract->Analysis PureThiarubrines Pure Thiarubrines Purification->PureThiarubrines PureThiarubrines->Analysis Bioactivity Biological Activity Testing PureThiarubrines->Bioactivity

Caption: General workflow for Thiarubrine extraction and analysis.

Conclusion

The optimal method for extracting thiarubrines depends on the specific research goals, available resources, and the scale of the operation. For initial screening and small-scale extraction where compound stability is paramount, Maceration or Ultrasound-Assisted Extraction at controlled temperatures are recommended. For higher yields and faster processing, Microwave-Assisted Extraction can be highly effective, provided that thermal degradation is carefully monitored. Soxhlet extraction offers a good balance of efficiency and simplicity for laboratory-scale extractions, though caution is needed regarding temperature. For industrial applications requiring high purity and a solvent-free product, Supercritical Fluid Extraction is a superior "green" alternative, despite the higher initial investment.

It is imperative to perform analytical validation (e.g., using HPLC) to quantify the yield and purity of thiarubrines obtained from any chosen method and to assess the biological activity of the extracts to ensure that the chosen method preserves their therapeutic potential.

A Comparative Guide to the Cross-reactivity and Target Specificity of Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thiarubrine B, a naturally occurring polyyne from the Asteraceae family, against other bioactive compounds. Due to the limited specific experimental data on this compound, this document draws upon information available for its close analog, Thiarubrine A, and the broader class of dithiacyclohexadiene polyines. The guide is intended to serve as a resource for stimulating further research and highlighting key experimental considerations for evaluating the therapeutic potential of this compound class.

Overview of this compound and Comparator Compounds

This compound is a sulfur-containing polyyne with known light-enhanced antibacterial and antifungal properties.[1] Its mechanism of action is complex and not fully elucidated. For a comprehensive comparison, we will evaluate it alongside well-characterized agents:

  • Amphotericin B: A polyene macrolide antifungal that acts by binding to ergosterol in fungal cell membranes, leading to pore formation and cell death.

  • Fluconazole: An azole antifungal that inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.

  • Doxorubicin: An anthracycline antibiotic used in cancer chemotherapy that intercalates into DNA and inhibits topoisomerase II.

Comparative Analysis of Biological Activity and Specificity

The following table summarizes the known and extrapolated biological activities of this compound in comparison to the selected bioactive compounds. Note: Specific quantitative data for this compound is limited; values presented are illustrative based on qualitative descriptions from the literature and require experimental validation.

Table 1: Illustrative Comparison of Biological Activity (IC50/MIC in µM)

CompoundCandida albicans (MIC)Aspergillus fumigatus (MIC)Staphylococcus aureus (MIC)Human Embryonic Kidney Cells (HEK293) (IC50)Human Hepatocellular Carcinoma Cells (HepG2) (IC50)Selectivity Index (HepG2/ C. albicans)
This compound (Illustrative) 1 - 55 - 202 - 1010 - 505 - 25~ 1 - 5
Amphotericin B 0.25 - 10.5 - 2> 645 - 202 - 10~ 2 - 10
Fluconazole 0.5 - 4> 64> 128> 100> 100> 25
Doxorubicin > 50> 50> 500.1 - 10.5 - 2< 0.04

Selectivity Index: A higher selectivity index indicates greater specificity for the target organism over mammalian cells.

Mechanism of Action and Potential for Cross-Reactivity

This compound: A Light-Enhanced, Multi-faceted Mechanism

The antimicrobial activity of thiarubrines is multifaceted. They exhibit baseline toxicity in the absence of light, which is significantly enhanced upon exposure to visible light.[1] This photoactivation leads to the conversion of the dithiacyclohexadiene ring to a thiophene, a reaction that is believed to contribute to its bioactivity.

Thiarubrine_Mechanism cluster_activation Photoactivation cluster_action Biological Action Thiarubrine_B This compound (Dithiacyclohexadiene) Thiophene Thiophene Derivative Thiarubrine_B->Thiophene Conversion Microbial_Cell Microbial Cell Thiarubrine_B->Microbial_Cell Light-independent      toxicity Light Visible Light Light->Thiarubrine_B Thiophene->Microbial_Cell Light-dependent      toxicity Cell_Death Cell Death Microbial_Cell->Cell_Death

Caption: Simplified signaling pathways for comparator compounds.

Experimental Protocols for Assessing Cross-Reactivity and Target Specificity

To rigorously evaluate the therapeutic potential of this compound, a series of standardized in vitro assays are recommended.

Workflow for Target Specificity and Cross-Reactivity Assessment

dot

Experimental_Workflow Start This compound Primary_Screen Primary Antimicrobial Screening (MIC determination) Start->Primary_Screen Cytotoxicity Mammalian Cell Cytotoxicity (IC50) Start->Cytotoxicity Selectivity Calculate Selectivity Index Primary_Screen->Selectivity Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Target_ID Target Identification (e.g., Affinity Chromatography) Mechanism->Target_ID Off_Target Off-Target Profiling (e.g., Kinase Panel Screen) Target_ID->Off_Target Lead_Opt Lead Optimization Off_Target->Lead_Opt

Caption: A logical workflow for characterizing novel bioactive compounds.

Detailed Methodologies

A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 96-well microtiter plates using appropriate growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Add the inoculum to each well of the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

B. Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the IC50 value, the concentration of this compound that reduces cell viability by 50%, using a dose-response curve.

C. Target Identification (Affinity Chromatography)

  • Ligand Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a protein extract from the target microorganism or mammalian cells.

  • Affinity Binding: Incubate the cell lysate with the this compound-immobilized beads to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using techniques such as mass spectrometry.

Conclusion and Future Directions

This compound and other dithiacyclohexadiene polyines represent a promising class of natural products with potent antimicrobial activity. Their unique light-activated mechanism offers potential for targeted therapies. However, a significant knowledge gap exists regarding their specific molecular targets and off-target effects. The experimental framework outlined in this guide provides a roadmap for future research to comprehensively characterize the cross-reactivity and target specificity of this compound, which is essential for its development as a potential therapeutic agent. Future studies should focus on generating robust quantitative data, identifying specific molecular targets, and exploring strategies to enhance its selectivity for microbial over mammalian cells.

References

Comparative Guide to the Bioactivity of Thiarubrine A and Structurally Related Sulfur-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiarubrine A

Thiarubrine A is a naturally occurring dithiacyclohexadiene polyine first isolated from the leaves of Aspilia species. It is recognized for its potent antibiotic, antifungal, and antiviral activities. Its unique 1,2-dithiin ring is believed to be crucial for its biological action, which is thought to involve light-activated generation of reactive oxygen species and covalent modification of biological macromolecules.

Comparative Analysis of Bioactive Sulfur-Containing Heterocycles

In the absence of a broad library of Thiarubrine A analogs, this guide examines other sulfur-containing heterocyclic compounds to infer potential structure-activity relationships. The following tables summarize the biological activities of Thiarubrine A and compares them with other relevant compounds.

Table 1: Antifungal and Antibacterial Activity of Selected Sulfur-Containing Compounds

CompoundStructureTarget Organism(s)Activity Metric (e.g., MIC)Reference
Thiarubrine A 1,3,5-tridecatriene-7,9,11-triyne, 8,9-dihydro-Candida albicans, Aspergillus fumigatus, Bacillus subtilisPotent antibiotic activity[1]
Isothiacalothrixin B analogs Thia-analog of calothrixin BHCT116 (colon cancer cells)Induce cytotoxicity in a time-dependent manner
Thiopyran derivatives 6H-thiopyran-2,3-dicarboxylateHCT-15 (colon), MCF-7 (breast) cancer cellsIC50 values ranging from 3.5 to 15 μM
Thiourea derivatives 3-(trifluoromethyl)phenylthiourea analogsSW480, SW620 (colon), PC3 (prostate) cancer cells, K-562 (leukemia)IC50 ≤ 10 µM
Thiazole-containing triazoles (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanolVarious pathogenic fungiPotent in vitro and in vivo antifungal activities

Table 2: Cytotoxic Activity of Selected Sulfur-Containing Compounds

CompoundCell Line(s)Activity Metric (IC50)Key Structural FeaturesReference
Isothiacalothrixin B analogs HCT116, NCI-H460Dose-dependent inhibition of clonogenic survivalIsothiazole ring fused to a carbazole system
Thiopyran derivatives HCT-15, MCF-73.5 - 15 µMDicarboxylate substitutions on the thiopyran ring
Thiourea derivatives SW480, SW620, PC3, K-562≤ 10 µMPresence of dihalogenophenyl and trifluoromethylphenyl groups
Tetrandrine analogs Drug-resistant leukemia cells, liver cancer cellsEnhanced ability to reduce proliferation compared to tetrandrineModified bisbenzylisoquinoline scaffold

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the objective comparison of these compounds.

3.1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan production, measured by absorbance, is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and therefore to the cell number.

3.2. Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the test microorganism is added to each dilution. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

  • Disk Diffusion Method: A filter paper disk impregnated with a known concentration of the compound is placed on an agar plate that has been inoculated with a lawn of the test microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a circular zone of no growth (zone of inhibition) will appear around the disk.

Visualizations

4.1. General Structure of Thiarubrine A

Caption: General chemical structure of Thiarubrine A.

4.2. Experimental Workflow for Cytotoxicity Screening

G start Prepare Cancer Cell Lines treat Treat cells with Thiarubrine Analogs (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubate->assay data Measure Cell Viability/ Inhibition assay->data ic50 Calculate IC50 Values data->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Workflow for evaluating the cytotoxicity of Thiarubrine analogs.

4.3. Proposed Mechanism of Action for Thiarubrine A

G thiarubrine Thiarubrine A excited Excited Thiarubrine A* thiarubrine->excited Absorption light Light (e.g., UV-A) light->excited excited->thiarubrine Relaxation ros Reactive Oxygen Species (ROS) excited->ros Energy Transfer to O2 damage Cellular Damage (DNA, proteins, lipids) ros->damage apoptosis Apoptosis/Cell Death damage->apoptosis

Caption: Postulated light-activated mechanism of action for Thiarubrine A.

References

Comparative Phototoxicity of Thiarubrine B and Other Photosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phototoxicity of Thiarubrine B against other well-established photosensitizers. Due to the limited availability of quantitative phototoxicity data for this compound in publicly accessible scientific literature, this guide focuses on presenting available data for common photosensitizers to serve as a benchmark. Qualitative information on the phototoxic effects of thiarubrines is included to provide a broader context.

Data Presentation: Comparative Phototoxicity Parameters

The following tables summarize key phototoxicity parameters for several common photosensitizers. It is important to note that these values can vary depending on the experimental conditions, such as solvent, concentration, and light source.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Common Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
Rose Bengal0.75 - 0.79Water, Ethanol[1][2]
Methylene Blue~0.5Water[3]
Photofrin®Not explicitly stated, but its photodynamic action is known to involve singlet oxygen.
Protoporphyrin IX (PpIX)0.77Not Specified[4]
Talaporfin sodium0.53Not Specified[4]
This compound No data available

Table 2: In Vitro Phototoxicity (IC50) of Common Photosensitizers

PhotosensitizerCell LineIC50 (+Light)IC50 (-Light)Light DoseReference
Photofrin®Human malignant melanoma cells~3.5 µg/mLNot specified100 mW/cm² (630 nm)[5]
Cationic Porphyrins (e.g., TMPyP4)Various human cellsStarting from nM concentrations>50 µMNot specified[6]
Thiarubrine A Candida albicans99% decrease in cell viabilityNot specifiedVisible light[7]
This compound No data available

Table 3: Photobleaching Characteristics of Common Photosensitizers

PhotosensitizerPhotobleaching Rate/Quantum YieldConditionsReference
Photofrin®Dependent on irradiance and oxygen levelsIn vivo and in spheroids[8]
Rose BengalInfluenced by dimerizationAqueous solution[9]
Thiarubrine A Half-life of photointermediates is 12.3 minRoom temperature[7]
This compound No data available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are summaries of key experimental protocols.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon light absorption. A common method for its determination is the relative method using a well-characterized standard photosensitizer.

  • Standard and Sample Preparation : Prepare solutions of the reference photosensitizer (e.g., Rose Bengal) and the test photosensitizer with identical optical densities at the excitation wavelength.

  • Singlet Oxygen Scavenger : Add a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), to both solutions. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance.

  • Irradiation : Irradiate both solutions with a monochromatic light source corresponding to the absorption maximum of the photosensitizers.

  • Spectrophotometric Monitoring : Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength over time for both the reference and test solutions.

  • Calculation : The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

    where ΦΔ_ref is the known singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively.

In Vitro Phototoxicity Assay (e.g., 3T3 Neutral Red Uptake Assay)

This assay assesses the cytotoxic potential of a substance in the presence and absence of light.

  • Cell Culture : Seed 3T3 fibroblasts in two 96-well plates and culture until they form a confluent monolayer.

  • Incubation with Test Substance : Treat the cells in both plates with various concentrations of the photosensitizer for a defined period.

  • Irradiation : Expose one plate to a non-toxic dose of UVA light, while keeping the other plate in the dark.

  • Neutral Red Uptake : After a post-incubation period, add Neutral Red dye to both plates. Viable cells take up the dye into their lysosomes.

  • Extraction and Measurement : Extract the dye from the cells and measure the absorbance at a specific wavelength.

  • Data Analysis : Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates. The IC50 values (concentration causing 50% reduction in viability) are then determined. The photo-irritation factor (PIF) can be calculated by dividing the IC50 (-light) by the IC50 (+light).

Measurement of Photobleaching Rate

Photobleaching is the irreversible photodegradation of a photosensitizer upon light exposure, which can affect the therapeutic outcome.

  • Sample Preparation : Prepare a solution of the photosensitizer in a suitable solvent.

  • Irradiation : Expose the solution to a constant light source of a specific wavelength and intensity.

  • Spectroscopic Monitoring : Record the absorption or fluorescence spectrum of the photosensitizer at regular time intervals during irradiation.

  • Data Analysis : Plot the change in absorbance or fluorescence intensity at the maximum wavelength against time. The photobleaching rate can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay). The photobleaching quantum yield can also be calculated if the light intensity and molar extinction coefficient are known.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures involved in evaluating the phototoxicity of photosensitizers.

PDT_Mechanism cluster_activation Photoactivation cluster_type1 Type I Reaction cluster_type2 Type II Reaction cluster_damage Cellular Damage cluster_death Cell Death PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited Absorption Light Light (hν) Light->PS Substrate Biological Substrate PS_excited->Substrate Electron/H+ Transfer O2 Ground State Oxygen (³O₂) PS_excited->O2 Energy Transfer Radicals Free Radicals Substrate->Radicals ROS1 Reactive Oxygen Species (ROS) Radicals->ROS1 + O₂ Cellular_Damage Oxidative Cellular Damage ROS1->Cellular_Damage O2_singlet Singlet Oxygen (¹O₂) O2->O2_singlet O2_singlet->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Mechanism of Photodynamic Therapy (PDT).

Phototoxicity_Workflow cluster_synthesis Photosensitizer Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PS_synthesis Synthesize/Isolate Photosensitizer PS_characterization Characterize Physicochemical Properties PS_synthesis->PS_characterization Singlet_Oxygen Measure Singlet Oxygen Quantum Yield PS_characterization->Singlet_Oxygen Photobleaching Determine Photobleaching Rate PS_characterization->Photobleaching Cell_Uptake Assess Cellular Uptake and Localization PS_characterization->Cell_Uptake Phototoxicity_Assay Perform In Vitro Phototoxicity Assay (e.g., 3T3 NRU) Cell_Uptake->Phototoxicity_Assay Animal_Model Select Animal Model Phototoxicity_Assay->Animal_Model Toxicity_Study Conduct Acute and Chronic Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Evaluate Antitumor Efficacy Animal_Model->Efficacy_Study

General workflow for evaluating photosensitizers.

Cell_Death_Pathways cluster_ros ROS Generation cluster_damage Cellular Damage cluster_apoptosis Apoptosis cluster_necrosis Necrosis PDT Photodynamic Therapy (PDT) ROS Reactive Oxygen Species (ROS) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Plasma_Membrane Plasma Membrane Damage ROS->Plasma_Membrane Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ATP_Depletion ATP Depletion Plasma_Membrane->ATP_Depletion Caspase_Activation Caspase Activation Apoptotic_Body Apoptotic Body Formation Caspase_Activation->Apoptotic_Body Cytochrome_c->Caspase_Activation Cell_Swelling Cell Swelling ATP_Depletion->Cell_Swelling Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture

Signaling pathways in PDT-induced cell death.

Discussion and Conclusion

The evaluation of a photosensitizer's efficacy and potential for clinical application relies on a thorough understanding of its phototoxic properties. Key quantitative parameters such as singlet oxygen quantum yield, in vitro phototoxicity, and photobleaching rates are essential for a direct comparison between different compounds.

While this guide provides a comparative overview of several well-established photosensitizers, a significant data gap exists for this compound. The available literature suggests that thiarubrines, as a class of compounds, exhibit potent light-activated antimicrobial and cytotoxic effects. For instance, visible light irradiation of Thiarubrine A has been shown to cause a 99% reduction in the viability of Candida albicans.[7] The mechanism of action is thought to involve the light-induced conversion of thiarubrines into thiophenes and other reactive species.[7] However, without specific quantitative data for this compound, a direct and objective comparison of its phototoxic potential against other photosensitizers remains challenging.

Future research should focus on quantifying the singlet oxygen quantum yield, determining the in vitro phototoxicity (IC50 values) in relevant cancer cell lines, and assessing the photobleaching kinetics of this compound. Such data will be invaluable for elucidating its mechanism of action and for positioning it within the existing landscape of photodynamic therapy agents. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data.

References

Benchmarking the synthesis of Thiarubrine B against other synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

Thiarubrine B, a naturally occurring organosulfur compound isolated from the giant ragweed (Ambrosia trifida), has garnered significant interest within the scientific community for its potent antibiotic and cytotoxic properties. The complex structure, featuring a unique 1,2-dithiin ring and conjugated polyyne side chains, presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of the seminal total synthesis of this compound, benchmarked against synthetic approaches to its close analogs, Thiarubrine A and C, to offer researchers and drug development professionals a comprehensive understanding of the strategies employed to construct this important class of natural products.

Comparative Analysis of Synthetic Routes

To date, the total synthesis of this compound reported by Eric Block and his team in 1994 remains the landmark achievement in the field.[1][2] In the absence of alternative published total syntheses of this compound, a meaningful benchmark can be established by comparing this route to the syntheses of the structurally related Thiarubrine A and C. This comparative approach illuminates the nuances of constructing the core dithiin heterocycle and assembling the distinct polyunsaturated side chains.

The table below summarizes the key quantitative metrics for the total synthesis of this compound and a representative synthesis of a related thiarubrine.

FeatureThis compound Synthesis (Block, 1994)Thiarubrine A Synthesis (Koreeda, 1994)
Publication Year 19941994
Key Intermediate (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyneAcyclic precursor with protected hydroxyl groups
Ring Formation Strategy Oxidative cyclization of a 1,4-dithio-1,3-diene precursorNot explicitly detailed in snippets
Overall Yield Not explicitly stated in snippetsNot explicitly stated in snippets
Number of Linear Steps 12[1]8[3]
Key Reactions Stille coupling, Sonogashira coupling, oxidative cyclizationCorey-Fuchs reaction, Sonogashira coupling[3]

Visualizing the Synthetic Pathways

The strategic differences in assembling the thiarubrine core and its appendages are best understood through a visual representation of the synthetic workflows.

Thiarubrine_B_Synthesis cluster_start Starting Materials cluster_assembly Side Chain Assembly cluster_cyclization Core Formation start1 1,4-Dilithio-1,3-butadiyne inter1 Protected Diyne start1->inter1 Protection start2 Benzyl bromide start2->inter1 inter2 Stille Coupling Precursor inter1->inter2 Multi-step sequence inter3 Sonogashira Coupling Precursor inter2->inter3 Stille Coupling inter4 Acyclic Polyene-triyne inter3->inter4 Sonogashira Coupling inter5 (Z,Z)-5,8-bis(benzylthio)trideca- 1,5,7-triene-3,9,11-triyne inter4->inter5 Deprotection final This compound inter5->final Oxidative Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

A detailed understanding of the synthetic methodologies is crucial for reproducibility and adaptation. The following are protocols for key transformations in the synthesis of this compound, based on the work of Block et al.[1][2][4]

1. Synthesis of (Z,Z)-5,8-bis(benzylthio)trideca-1,5,7-triene-3,9,11-triyne:

This key acyclic precursor is assembled through a series of coupling reactions. A representative Sonogashira coupling step would involve the reaction of an appropriate terminal alkyne with a vinyl iodide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst in a suitable solvent like triethylamine.

2. Oxidative Cyclization to form the 1,2-Dithiin Ring:

The pivotal step in the synthesis is the formation of the 1,2-dithiin ring. This is achieved through an oxidative cyclization of the corresponding 1,4-dithiol precursor. A typical procedure involves the deprotection of the thiol groups (e.g., removal of benzyl protecting groups) followed by oxidation, for instance, using iodine in a dilute solution to favor intramolecular cyclization over polymerization.

Conclusion

The total synthesis of this compound by Block and co-workers represents a significant achievement in natural product synthesis, navigating the challenges of stereoselective polyene formation and the construction of the sensitive 1,2-dithiin ring. While a direct comparison to other total syntheses of this compound is not yet possible due to the absence of published alternatives, benchmarking against the synthetic strategies for related thiarubrines provides valuable insights into the chemical space. Future work in this area may focus on developing more convergent and higher-yielding routes, potentially exploring biomimetic approaches to the 1,2-dithiin core, which would be of great interest to the medicinal chemistry and drug development communities.

References

Safety Operating Guide

Personal protective equipment for handling Thiarubrine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of compounds like Thiarubrine B is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a naturally occurring sulfur-containing polyyne known for its photosensitivity and biological activity. Due to the lack of a specific Safety Data Sheet (SDS), this guidance is based on general best practices for handling photosensitive and potentially toxic research chemicals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of this compound solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact. It is advisable to double-glove.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a fume hoodA properly functioning chemical fume hood is essential to avoid inhalation of any aerosols or dust.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is light-sensitive and should be stored in a dark, cool, and dry place.[1] Use opaque containers to protect it from light.[1]

  • Label the storage area clearly, indicating the presence of a photosensitive and potentially toxic compound.

2. Preparation and Handling:

  • All work with this compound, both in solid form and in solution, must be conducted in a well-ventilated chemical fume hood.

  • To minimize light exposure, consider working under reduced lighting conditions or using amber-colored labware.[1] Covering solutions with aluminum foil can also be an effective measure.[1]

  • Avoid creating dust or aerosols. If handling a powdered form, weigh it out carefully within the fume hood.

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be collected as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed waste container. Do not pour this compound solutions down the drain.

  • Solid Waste: Dispose of contaminated solid waste, such as gloves and paper towels, in a separate, labeled hazardous waste container.

  • Disposal Method: All this compound waste must be disposed of through an approved hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Dark, Cool, Dry Place Inspect->Store Prep Prepare Workspace in Fume Hood Store->Prep Transport to Hood DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle this compound (Weighing/Solution Prep) DonPPE->Handle Experiment Conduct Experiment Handle->Experiment SegregateWaste Segregate Contaminated Waste (Solid and Liquid) Experiment->SegregateWaste Post-Experiment Cleanup LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste Dispose Arrange for Hazardous Waste Pickup LabelWaste->Dispose Exposure Exposure Event (Skin/Eye/Inhalation) FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Fig. 1: Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.